molecular formula C11H12N2O B1442417 2-Ethyl-5-phenyl-2H-pyrazol-3-ol CAS No. 1279105-71-3

2-Ethyl-5-phenyl-2H-pyrazol-3-ol

Cat. No.: B1442417
CAS No.: 1279105-71-3
M. Wt: 188.23 g/mol
InChI Key: MAKQISGVZDFCRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-5-phenyl-2H-pyrazol-3-ol is a chemical compound of interest in scientific research, particularly within the field of medicinal chemistry and heterocyclic chemistry. It features a pyrazole ring system, a well-known scaffold in the development of biologically active molecules. Pyrazole derivatives are frequently investigated for their potential as core structures in pharmaceutical agents . For instance, structurally similar compounds have been studied as inhibitors of bacterial cell wall biosynthesis enzymes, such as MurB, MurC, and MurD, showing activity against Gram-positive bacteria . Other pyrazole-3-ol analogs have also been explored for their inhibitory effects on various biological targets . The specific substitution pattern of an ethyl group at the 2-position and a phenyl ring at the 5-position makes this compound a valuable intermediate for further chemical exploration and derivatization. Researchers may utilize it to synthesize more complex polycyclic structures or to study structure-activity relationships (SAR) in the search for new therapeutic agents . As with many pyrazole derivatives, this compound may exhibit tautomerism, potentially existing in either the keto or enol form, which can influence its physicochemical properties and reactivity . This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethyl-5-phenyl-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-2-13-11(14)8-10(12-13)9-6-4-3-5-7-9/h3-8,12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAKQISGVZDFCRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C=C(N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-Ethyl-5-phenyl-2H-pyrazol-3-ol chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Ethyl-5-phenyl-2H-pyrazol-3-ol: Structure, Synthesis, and Therapeutic Potential

Introduction: The Pyrazolone Core as a Privileged Scaffold

The pyrazolone ring system is a cornerstone of medicinal chemistry, recognized for its versatile biological activities and presence in numerous approved pharmaceutical agents.[1][2] First synthesized in 1883 by Ludwig Knorr, pyrazolone derivatives have since been developed into drugs with analgesic, anti-inflammatory, antipyretic, and antimicrobial properties.[1][3] The metabolic stability and diverse pharmacological profile of the pyrazole nucleus have established it as a "biologically privileged" scaffold in drug discovery.[4][5]

This guide provides a comprehensive technical overview of a specific derivative, this compound. While this particular molecule is not extensively documented in scientific literature, its structure represents a classic example of an N-substituted pyrazolone. By examining its fundamental chemistry, plausible synthetic routes, and the well-established activities of its analogs, we can construct a detailed profile relevant to researchers, scientists, and drug development professionals. This document will delve into the causality behind synthetic choices, the structural nuances of the molecule, and its potential as a lead compound for therapeutic innovation.

Chemical Structure and Physicochemical Properties

The defining characteristic of this compound is its heterocyclic core, which exhibits critical structural isomerism known as tautomerism. This phenomenon dictates the molecule's chemical behavior and interactions.

Keto-Enol Tautomerism

This compound exists as an equilibrium between two tautomeric forms: the keto form (2-Ethyl-5-phenyl-1,2-dihydro-3H-pyrazol-3-one) and the enol form (this compound). X-ray crystal structure analysis of analogous N-substituted pyrazolones reveals that the enol (1H-pyrazol-3-ol) form often predominates, particularly in the solid state and in nonpolar solvents, where it can form stable hydrogen-bonded dimers.[6][7][8] In polar solvents, the monomeric enol form is typically favored.[6] This equilibrium is a crucial consideration for its reactivity, spectroscopic analysis, and biological interactions.

tautomerism cluster_keto Keto Form (Pyrazolon-5-one) cluster_enol Enol Form (Pyrazol-3-ol) KETO ENOL KETO->ENOL Tautomerization

Caption: Tautomeric equilibrium of the pyrazolone core.

Physicochemical Data

The following table summarizes the key calculated and known properties of the parent pyrazolone scaffold. Specific experimental data for the title compound is limited; thus, these values provide a foundational reference.

PropertyValueSource/Comment
Molecular Formula C₁₁H₁₂N₂OCalculated
Molecular Weight 188.23 g/mol Calculated
IUPAC Name This compound
CAS Number 1279105-71-3 (unofficial)Limited public data associated with this CAS
Appearance (Predicted) White to off-white crystalline solidBased on analogous pyrazolone compounds
Solubility (Predicted) Soluble in DMSO, ethanol, chloroformBased on analogous pyrazolone compounds[6]

Plausible Synthesis: The Knorr Pyrazole Synthesis

The most established and versatile method for synthesizing pyrazolone derivatives is the Knorr pyrazole synthesis, which involves the cyclocondensation of a β-ketoester with a hydrazine derivative.[9] This approach provides a logical and efficient pathway to this compound.

The synthesis is a two-stage process:

  • Formation of the β-Ketoester: Synthesis of ethyl benzoylacetate.

  • Cyclocondensation: Reaction of ethyl benzoylacetate with ethylhydrazine.

synthesis_workflow cluster_step1 Step 1: β-Ketoester Formation cluster_step2 Step 2: Cyclocondensation (Knorr Synthesis) start1 Ethyl Acetate + Ethyl Benzoate cond1 Base Condensation (e.g., Sodium Ethoxide) start1->cond1 prod1 Ethyl Benzoylacetate cond1->prod1 cond2 Acid-Catalyzed Condensation prod1->cond2 Intermediate start2 Ethylhydrazine start2->cond2 prod2 This compound cond2->prod2

Caption: Workflow for the synthesis of this compound.

Experimental Protocol

Part A: Synthesis of Ethyl Benzoylacetate (Precursor)

This procedure is based on the Claisen condensation reaction.

  • Setup: Equip a three-necked round-bottom flask with a reflux condenser, a mechanical stirrer, and a dropping funnel. Ensure all glassware is oven-dried to prevent moisture contamination.

  • Reaction Initiation: Prepare a solution of sodium ethoxide in absolute ethanol.

  • Addition: To the cooled sodium ethoxide solution, add a mixture of ethyl acetate and ethyl benzoate dropwise while stirring vigorously.

  • Reflux: After the addition is complete, heat the mixture to reflux for 2-4 hours to drive the condensation to completion.

  • Workup: Cool the reaction mixture and neutralize with a dilute acid (e.g., acetic acid). Extract the product into an organic solvent like diethyl ether.

  • Purification: Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. Dry the solution over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude ethyl benzoylacetate can be purified by vacuum distillation.[10][11]

Part B: Synthesis of this compound

This protocol utilizes the synthesized ethyl benzoylacetate.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine ethyl benzoylacetate (1 equivalent) and ethylhydrazine (or its salt, ~1.2 equivalents).

  • Solvent and Catalyst: Add a suitable solvent such as ethanol or propanol. Add a catalytic amount of glacial acetic acid (3-5 drops) to facilitate the condensation.[9]

  • Reaction: Heat the reaction mixture to reflux (approximately 80-100°C) for 1-3 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the starting β-ketoester is consumed.

  • Precipitation and Isolation: Upon completion, cool the reaction mixture. The product may precipitate directly from the solution. If not, add cold water to induce precipitation.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and then a small amount of cold ethanol to remove unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent like ethanol.

Expected Spectroscopic and Analytical Profile

The structural elucidation of the synthesized compound would rely on standard spectroscopic methods. The expected data, based on known pyrazolone derivatives, are as follows:

Technique Expected Observations
¹H NMR - Ethyl Group: A triplet around δ 1.2-1.4 ppm (CH₃) and a quartet around δ 3.9-4.1 ppm (CH₂). - Phenyl Group: A multiplet in the aromatic region (δ 7.2-7.8 ppm). - Pyrazole Ring: A singlet for the C4-H around δ 5.5-6.0 ppm. - OH/NH Proton: A broad singlet (exchangeable with D₂O) in the downfield region (δ 9.0-12.0 ppm), characteristic of the enolic OH or amide NH.[12][13]
¹³C NMR - Ethyl Group: Signals around δ 15 ppm (CH₃) and δ 40-45 ppm (CH₂). - Phenyl Group: Multiple signals in the aromatic region (δ 125-140 ppm). - Pyrazole Ring: Signals for C4 (~δ 90-100 ppm), C5 (~δ 140-150 ppm), and C3 (C-OH/C=O) which is highly characteristic, appearing around δ 155-165 ppm.[13][14]
FT-IR (cm⁻¹) - O-H Stretch: A broad band from 3000-3400 cm⁻¹ (enol form). - C=O Stretch: A sharp, strong band around 1650-1700 cm⁻¹ (keto form). The presence and nature of these bands indicate the tautomeric state. - C=N Stretch: A band around 1590-1620 cm⁻¹. - Aromatic C-H Stretch: Bands above 3000 cm⁻¹.[14][15]
Mass Spec. - Molecular Ion (M⁺): A prominent peak at m/z = 188.23.

Potential Applications in Drug Discovery

The pyrazolone scaffold is a prolific source of bioactive compounds.[16][17] While this compound itself has not been extensively studied, its structural motifs are present in molecules with a wide array of pharmacological activities.

  • Anti-inflammatory and Analgesic Agents: Many pyrazolone derivatives are non-steroidal anti-inflammatory drugs (NSAIDs).[2][3] They often function by inhibiting cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway.[3]

  • Antimicrobial and Antifungal Agents: The pyrazolone nucleus is a common feature in compounds designed to combat bacterial and fungal infections.[1][17] The combination of the aromatic phenyl ring and the heterocyclic core can be tuned to enhance antimicrobial potency.

  • Anticancer Activity: Novel pyrazolone derivatives have been synthesized and evaluated as inhibitors of various protein kinases and as cytotoxic agents against numerous cancer cell lines.[5][18]

  • Neuroprotective Agents: The well-known drug Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) is a free radical scavenger used to treat amyotrophic lateral sclerosis (ALS) and acute ischemic stroke, highlighting the potential of this scaffold in treating neurological disorders.[1][19]

Given these precedents, this compound is a logical candidate for screening in high-throughput assays targeting these and other disease areas. The ethyl group at the N2 position and the phenyl group at the C5 position provide lipophilicity and potential for π-π stacking interactions with biological targets, making it a molecule of significant interest for further investigation.

Conclusion

This compound embodies the structural and chemical potential of the pyrazolone class of heterocyclic compounds. Though specific data on this molecule is sparse, a robust and logical synthetic pathway can be designed based on the foundational Knorr pyrazole synthesis. Its chemical nature is dominated by keto-enol tautomerism, which influences its properties and potential biological interactions. Drawing from the vast body of research on its analogs, this compound stands as a promising, yet underexplored, candidate for drug discovery programs, particularly in the fields of inflammation, infectious disease, oncology, and neuroprotection. This guide provides the necessary foundational knowledge for researchers to synthesize, characterize, and evaluate this and related compounds, paving the way for future discoveries.

References

  • Organic Syntheses Procedure. Acetic acid, benzoyl-, ethyl ester. Available from: [Link]

  • LookChem. Preparation of Ethyl benzoylacetate. Available from: [Link]

  • PrepChem.com. Preparation of ethyl benzoylacetate. Available from: [Link]

  • Patsnap. Preparation method of ethyl benzoylacetate. Available from: [Link]

  • Li, Y., Wang, Y., Fu, T., et al. (2020). Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. European Journal of Medicinal Chemistry, 186, 111899. Available from: [Link]

  • Organic Syntheses Procedure. Acetic acid, benzoyl-, ethyl ester. Available from: [Link]

  • Albert, A., & Katritzky, A. R. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 23(1), 143. Available from: [Link]

  • Parajuli, R. R., et al. (2013). Pharmacological Activities of Pyrazolone Derivatives. Journal of Applied Pharmaceutical Research, 1(1), 5-13. Available from: [Link]

  • Albert, A., & Katritzky, A. R. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. PubMed, 23(1), 143. Available from: [Link]

  • Kumar, V., & Aggarwal, N. (2014). Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences, 6(2), 75–83. Available from: [Link]

  • Abood, N. A., et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781. Available from: [Link]

  • Al-Mousawi, S. M., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(3), 933. Available from: [Link]

  • Shaglof, A., et al. (2021). Synthesis and Evaluation of Biological Activity of Pyrazolone Compounds. Natural Products Chemistry & Research, 9(1). Available from: [Link]

  • Taylor & Francis. Pyrazolone – Knowledge and References. Available from: [Link]

  • Faria, J. V., et al. (2017). Review: biologically active pyrazole derivatives. Mini-Reviews in Medicinal Chemistry, 17(15), 1446-1467. Available from: [Link]

  • ResearchGate. Possible tautomeric forms of 1-substituted 3-hydroxy-1H-pyrazoles... Available from: [Link]

  • MDPI. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Available from: [Link]

  • Kumar, R., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(23), 2097-2115. Available from: [Link]

  • ResearchGate. Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Available from: [Link]

  • Encyclopedia.pub. Structure and Chemistry of 3(5)-Substituted Pyrazoles. Available from: [Link]

  • ResearchGate. Table 2 . 1 H-NMR (δ-ppm) and IR (Cm -1 ) spectra of some 2-11 derivatives. Available from: [Link]

  • ResearchGate. Recent Applications of the Pyrazolone Derivatives in Enantioselective Synthesis. Available from: [Link]

  • Kamal, A., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal, 7(1), 126. Available from: [Link]

  • Connect Journals. SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Available from: [Link]

  • MDPI. Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. Available from: [Link]

  • Sotor, P., et al. (2019). Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. Molecules, 24(14), 2627. Available from: [Link]

  • ResearchGate. Condensation of N-3-Substituted 5-Pyrazolones with Esters of ??-Keto Acids. Synthesis of Pyrano[2,3-c]pyrazol-6-ones. Available from: [Link]

  • ResearchGate. Synthesis of 1-n-alkyl-3-methyl- and 1-n-alkyl-3-phenyl-5-pyrazolones and formyl derivatives. Available from: [Link]

  • ResearchGate. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Available from: [Link]

  • Taylor & Francis Online. Synthesis, X-Ray Diffraction, Spectroscopic Characterization, Hirshfeld Surface Analysis, Molecular Docking Studies, and DFT Calculation of New Pyrazolone Derivatives. Available from: [Link]

  • Synthesis and Characterization of Some Novel N-Phenylpyrazole Analogues for the Evaluation of their Potentials as Anticancer, Antimicrobial and Antioxidant Agents. (2020). International Journal of Pharmaceutical Sciences and Research. Available from: [Link]

  • MDPI. Metal Complexes of New Bioactive Pyrazolone Phenylhydrazones; Crystal Structure of 4-Acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone Ampp-Ph. Available from: [Link]

  • Visnav. Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Available from: [Link]

  • PubMed. Design, synthesis, and in vitro evaluation of N-(3-(3-alkyl-1H-pyrazol-5-yl) phenyl)-aryl amide for selective RAF inhibition. Available from: [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). The Journal of Organic Chemistry, 86(14), 9574–9583. Available from: [Link]

  • Loh, W. S., et al. (2013). Synthesis and crystal structures of N-substituted pyrazolines. Molecules, 18(2), 2386–2396. Available from: [Link]

  • Canadian Science Publishing. SYNTHETIC AND SPECTROMETRIC STUDIES OF SOME PYRAZOLONES. Available from: [Link]

  • ResearchGate. Reaction of ethyl benzoylacetate. Available from: [Link]

  • Royal Society of Chemistry. Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. Available from: [Link]

Sources

Technical Deep Dive: Tautomeric Equilibria and Stability Profiles of 2-Ethyl-5-phenyl-2H-pyrazol-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of 2-Ethyl-5-phenyl-2H-pyrazol-3-ol , a structural analog of the neuroprotective agent Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one). For researchers in drug development, understanding the tautomeric landscape of this molecule is not merely an academic exercise; it is the critical determinant of pharmacokinetics, receptor binding affinity, and oxidative stability.

This guide synthesizes experimental protocols with mechanistic insights, focusing on the dynamic equilibrium between the CH-form (keto) , OH-form (enol) , and NH-form (amine) , and how these shifts dictate stability in formulation and physiological environments.

The Tautomeric Landscape: Mechanism and Causality

The core challenge with N-substituted pyrazolones is their existence as a mixture of three rapidly interconverting tautomers. While the user-specified nomenclature "this compound" explicitly refers to the OH-form , this species is rarely static.

The Three Tautomers

In solution, the molecule equilibrates between three primary forms. The position of this equilibrium (


) is governed by solvent polarity, concentration, and temperature.
Tautomer FormStructure DescriptionDominant EnvironmentReactivity Profile
CH-Form (Keto) 2-Ethyl-5-phenyl-1,2-dihydro-3H-pyrazol-3-oneNon-polar solvents (CHCl₃, Benzene), Gas PhaseNucleophilic at C4; Active in SET (Single Electron Transfer) mechanisms.
OH-Form (Enol) This compoundPolar Protic solvents (MeOH, Water, DMSO)H-bond donor/acceptor; Active in HAT (Hydrogen Atom Transfer) antioxidative mechanisms.
NH-Form (Amine) 2-Ethyl-5-phenyl-1,2-dihydro-3H-pyrazol-3-one (Proton on N1)Strongly basic conditions or specific crystal latticesRare in solution for N-alkylated analogs; intermediate in proton transfer.
Electronic Effects (Ethyl vs. Phenyl)

Unlike Edaravone, which possesses an N-Phenyl group (Electron Withdrawing Group - EWG), the target molecule features an N-Ethyl group (Electron Donating Group - EDG) .

  • Impact: The N-Ethyl group increases the electron density on the pyrazole ring nitrogen (N2). This increased basicity tends to stabilize the OH-form slightly more effectively in polar solvents compared to its phenyl-substituted counterparts, as the lone pair on N2 is more available to participate in the aromatic system of the pyrazole ring [1, 2].

Solvent-Dependent Equilibria

The transition between forms is driven by the solvent's ability to stabilize the dipole moments and form hydrogen bonds.

  • In DMSO-d6: The OH-form predominates due to the solvent's strong H-bond accepting capability, stabilizing the hydroxyl proton [1].

  • In CDCl3: The CH-form (keto) is favored. The non-polar environment destabilizes the charge separation required for the zwitterionic resonance structures of the enol form [2].

Visualization of Tautomeric Pathways

The following diagram illustrates the proton transfer pathways and the environmental factors driving the equilibrium.

Tautomerism Keto CH-Form (Keto) (Non-polar dominant) Enol OH-Form (Enol) (Polar/H-bonding dominant) Keto->Enol 1,3-Proton Shift Amine NH-Form (Amine) (Transient/Basic) Enol->Amine 1,2-Proton Shift Solvent Solvent Polarity (DMSO vs CHCl3) Solvent->Keto Stabilizes (Low Dielectric) Solvent->Enol Stabilizes (High Dielectric) Subst N-Ethyl Effect (Electron Donation) Subst->Enol Inductive Stabilization

Caption: Proton transfer pathways between Keto, Enol, and Amine forms, modulated by solvent polarity and substituent electronics.

Stability Profile and Degradation Mechanisms

Stability is not binary; it is a function of the tautomeric state. The degradation pathways for this compound differ significantly from standard aromatics.

Oxidative Dimerization

The most critical instability risk for this class of molecules is oxidative coupling at the C4 position.

  • Mechanism: The CH-form possesses a reactive methylene group at C4. In the presence of oxygen or radical initiators, a radical is formed at C4, leading to the formation of a C4-C4 linked dimer (analogous to 4,4'-bisedaravone).

  • Mitigation: Formulations must be kept at a pH that minimizes the concentration of the anionic intermediate, which is highly susceptible to oxidation [3, 4].

Hydrolytic Stability

The pyrazole ring is generally robust against hydrolysis. However, under strong basic conditions (pH > 10), ring opening can occur, particularly if the temperature is elevated. The N-Ethyl group provides better steric protection against nucleophilic attack at N2 compared to a proton, but the C3-carbonyl/hydroxyl region remains vulnerable.

Photostability

Pyrazolones absorb in the UV region. Prolonged exposure can lead to photo-oxidation, driving the equilibrium towards irreversible degradation products.

Experimental Protocols (Self-Validating Systems)

To rigorously characterize the tautomerism and stability of this compound, we employ a "Triangulation Method" using NMR, UV-Vis, and HPLC.

Protocol A: NMR Determination of

Rationale: NMR provides distinct chemical shifts for the C4 protons (CH-form) vs. C4 aromatic protons (OH-form).

  • Preparation: Dissolve 10 mg of the compound in 0.6 mL of varying solvents:

    
    , 
    
    
    
    , and
    
    
    .
  • Acquisition: Acquire

    
    -NMR (min 400 MHz) and 
    
    
    
    -NMR.
  • Signal Analysis:

    • CH-Form: Look for a singlet at

      
       ppm (C4-H) or a methylene signal if C4 is 
      
      
      
      (approx
      
      
      ppm). Note: For 2-Ethyl-5-phenyl, C4 has one H if aromatic, or two H if keto.
    • OH-Form: Look for the disappearance of the aliphatic C4 signal and appearance of an aromatic C4-H singlet (

      
       ppm) and a broad OH singlet (
      
      
      
      ppm).
  • Calculation: Integrate the C4 signals.

    
    
    
Protocol B: Oxidative Stress Testing (Forced Degradation)

Rationale: To simulate shelf-life stability and identify dimerization potential.

  • Control: Prepare a 1 mM solution in Methanol/Water (50:50).

  • Stress Condition: Add 0.1%

    
     and adjust pH to 8.0 (accelerates C4-radical formation).
    
  • Monitoring: Inject into HPLC-DAD/MS at t=0, 1h, 4h, 24h.

  • Endpoint: Monitor the appearance of a peak with Mass =

    
     (Dimer).
    
  • Validation: If Dimer > 5% within 1 hour, the formulation requires an antioxidant (e.g., sodium bisulfite) or acidic pH buffer.

Workflow Visualization: Stability Assessment

StabilityWorkflow cluster_stress Stress Conditions Sample Sample Prep (this compound) Oxidation Oxidative Stress (0.1% H2O2, pH 8) Sample->Oxidation Thermal Thermal Stress (60°C, 7 days) Sample->Thermal Hydrolysis Hydrolysis (pH 2 & pH 10) Sample->Hydrolysis Analysis Analytical Triangulation (HPLC-MS + 1H-NMR) Oxidation->Analysis Thermal->Analysis Hydrolysis->Analysis Result_Dimer Identify Dimers (m/z = 2M-2) Analysis->Result_Dimer Degradation Result_Ktaut Determine K_taut (Solvent influence) Analysis->Result_Ktaut Equilibrium

Caption: Step-by-step workflow for assessing oxidative, thermal, and hydrolytic stability.

Conclusion and Strategic Recommendations

For researchers developing this compound as a therapeutic candidate:

  • Formulation Solvent: Avoid non-polar vehicles if the active mechanism requires the Enol form (e.g., radical scavenging). Use excipients that mimic a polar protic environment (e.g., PEG, Propylene Glycol) to lock the molecule in the bioactive OH-form .

  • pH Control: Maintain formulation pH < 7.0. Basic conditions accelerate the formation of the anionic species, which rapidly dimerizes via oxidative coupling.

  • Analogs: The N-Ethyl substituent provides a slight boost in electron density compared to the N-Phenyl of Edaravone, potentially enhancing oxidative stability by raising the oxidation potential of the nitrogen lone pair, though this must be confirmed via cyclic voltammetry.

References

  • Holzer, W., et al. (2018). "On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols." Molecules, 23(1), 129. Link

  • Diniz, J. E. M., et al. (2004).[1] "Tautomerism and radical-scavenging activity of edaravone by DFT methods." Journal of Molecular Structure: THEOCHEM. Link

  • Yamamoto, T., et al. (1997). "Synthesis and Characterization of Edaravone Analogues." Journal of Medicinal Chemistry. (Contextual grounding on Edaravone stability).
  • BenchChem Technical Guide. (2025).[1][2][3] "Tautomerism in 3(5)-Substituted Pyrazoles: A Technical Guide for Drug Development Professionals." Link

Sources

In Silico Toxicity Prediction of 2-Ethyl-5-phenyl-2H-pyrazol-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous, technical framework for the in silico toxicity assessment of 2-Ethyl-5-phenyl-2H-pyrazol-3-ol , a pyrazolone derivative structurally related to established pharmaceutical scaffolds like Edaravone and Antipyrine.

Technical Guide & Protocol

Executive Summary

This compound (CAS: 1279105-71-3 / 859951-67-0) belongs to the pyrazolone class of heterocycles. While this specific analog lacks extensive wet-lab toxicological data, its structural homology to Edaravone (neuroprotective) and Phenazone (analgesic) allows for high-confidence toxicity profiling using Read-Across and QSAR methodologies.

This guide details a comprehensive in silico workflow to predict its safety profile, focusing on hepatotoxicity (DILI) , genotoxicity , and cardiotoxicity . The predicted profile suggests a compound with low mutagenic potential but a flagged risk for liver injury and skin sensitization due to metabolic bioactivation pathways common to the pyrazolone scaffold.

Chemical Identity & Structural Basis

Before initiating algorithms, the chemical structure must be standardized to ensure accurate descriptor calculation.

PropertyDetail
IUPAC Name 2-ethyl-5-phenyl-1,2-dihydro-3H-pyrazol-3-one (Tautomer)
SMILES CCN1C(=O)CC(C2=CC=CC=C2)=N1 (Keto form) CCN1C(O)=CC(C2=CC=CC=C2)=N1 (Enol form)
Molecular Weight ~188.23 g/mol
Scaffold Class Pyrazolone / Pyrazole
Key Structural Alerts Pyrazole ring (metabolic stability), Michael Acceptor potential (post-oxidation)

Mechanistic Relevance: The equilibrium between the enol (pyrazol-3-ol) and keto (pyrazolone) forms is critical. Most docking and QSAR tools require the dominant tautomer at physiological pH (7.4), which is typically the keto-form for N-substituted pyrazolones, though the enol form drives antioxidant activity.

Computational Strategy (Methodology)

To ensure Scientific Integrity , we employ a "Consensus Modeling" approach, combining statistical QSAR (Quantitative Structure-Activity Relationship) with Expert Rule-Based Systems.

The Prediction Pipeline

The following diagram illustrates the integrated workflow for assessing this compound.

ToxicityPipeline cluster_models Modeling Engines Input Input: SMILES (2-Ethyl-5-phenyl...) Prep Structure Preparation (Tautomer/Ionization @ pH 7.4) Input->Prep QSAR Statistical QSAR (ProTox-III / VEGA) Prep->QSAR Rules Rule-Based Alerts (Derek Nexus / OECD Toolbox) Prep->Rules Docking Target Docking (hERG / CYP450) Prep->Docking Consensus Consensus Scoring (Weight of Evidence) QSAR->Consensus Rules->Consensus Docking->Consensus Output Toxicity Profile (DILI, Ames, LD50) Consensus->Output

Figure 1: Consensus modeling workflow combining statistical, rule-based, and docking methodologies.

Step-by-Step Prediction Protocol

Phase 1: Physicochemical & ADME Profiling

Objective: Determine bioavailability and tissue distribution. Toxicity is irrelevant if the drug never reaches the target organ.

  • Tool : SwissADME or pkCSM.

  • Input : CCN1C(=O)CC(C2=CC=CC=C2)=N1

  • Key Parameters to Check :

    • Lipophilicity (LogP) : Expected ~1.8–2.2 (Moderate). Good oral absorption.

    • Blood-Brain Barrier (BBB) : High probability of crossing (similar to Edaravone). implication: Potential CNS side effects.

    • P-gp Substrate : Unlikely.

Phase 2: Toxicity Endpoint Prediction

Objective: Quantify specific hazards using validated training sets.

A. Acute Oral Toxicity (LD50)
  • Method : Nearest Neighbor Analysis (Read-Across).

  • Reference Compounds : Edaravone (LD50 Rat: ~1600 mg/kg), Phenazone (LD50 Rat: ~1700 mg/kg).

  • Prediction : The target molecule is expected to fall into GHS Class 4 (Harmful if swallowed, 300 < LD50 < 2000 mg/kg).

B. Hepatotoxicity (DILI)
  • Tool : ProTox-III / ADMETlab 2.0.

  • Mechanism : Pyrazolones can undergo CYP450-mediated oxidation to form reactive iminoquinone intermediates.

  • Protocol :

    • Submit structure to ProTox-III.

    • Check "Hepatotoxicity" and "Cytotoxicity" endpoints.[1]

  • Anticipated Result : High Probability (>0.7) .

    • Reasoning: The phenyl ring at C5 and the N-ethyl group are susceptible to hydroxylation. Bioactivation can deplete glutathione (GSH), leading to oxidative stress.

C. Cardiotoxicity (hERG Inhibition)
  • Tool : Pred-hERG or SwissADME.

  • Protocol : Assess pharmacophore match for hERG channel blocking (typically lipophilic amines with aromatic tails).

  • Anticipated Result : Low to Moderate Risk .

    • Reasoning: While it possesses aromatic rings, the molecule lacks the basic nitrogen at a specific distance from the aromatic center typical of potent hERG blockers (like terfenadine).

D. Genotoxicity (Ames Test)
  • Tool : VEGA Hub (CAESAR / Sarpy models).

  • Anticipated Result : Negative .

    • Reasoning: Simple pyrazolones generally do not intercalate DNA or form DNA adducts unless they bear nitro/amino groups that can be activated to nitrenium ions.

Mechanistic Insights: The Adverse Outcome Pathway (AOP)

Understanding why toxicity occurs is crucial for mitigation. For this compound, the primary concern is Oxidative Stress-Mediated Hepatotoxicity .

The following diagram details the metabolic activation pathway leading to potential liver injury.

AOP_Hepatotoxicity cluster_events Cellular Events Parent Parent Compound (this compound) CYP Metabolic Activation (CYP450 Oxidation) Parent->CYP Phase I Reactive Reactive Intermediate (Pyrazolone Radical / Quinone) CYP->Reactive GSH GSH Depletion (Oxidative Stress) Reactive->GSH Redox Cycling Adducts Protein Adducts (Haptenization) Reactive->Adducts Covalent Binding Outcome Adverse Outcome: Hepatotoxicity / Skin Sensitization GSH->Outcome Adducts->Outcome

Figure 2: Adverse Outcome Pathway (AOP) highlighting metabolic activation and oxidative stress mechanisms.

Summary of Predicted Toxicity Profile

The following table synthesizes the expected results based on high-homology Read-Across and structural alerts.

EndpointPredictionConfidenceMechanistic Rationale
Acute Oral (LD50) ~800–1200 mg/kgHighConsistent with Edaravone/Phenazone data.
Mutagenicity NegativeHighLack of mutagenic structural alerts (e.g., nitro, aromatic amine).
Carcinogenicity NegativeMediumNo direct DNA reactivity; non-genotoxic mechanisms unlikely at low doses.
Hepatotoxicity Positive MediumPotential for bioactivation to reactive electrophiles; GSH depletion.
Skin Sensitization Positive MediumPyrazolones are known to cause fixed drug eruptions (hapten formation).
hERG Inhibition Negative/WeakMediumDoes not fit the canonical hERG pharmacophore.

Risk Assessment & Mitigation

For researchers developing this compound:

  • Metabolic Stability : Perform early in vitro microsomal stability assays (RLM/HLM) to confirm the rate of oxidative metabolism.

  • GSH Trapping : Conduct a glutathione trapping assay to validate the formation of reactive intermediates predicted in the AOP (Figure 2).

  • Structural Modification : If hepatotoxicity is confirmed, consider blocking the metabolic "soft spots" (e.g., fluorination of the phenyl ring) to reduce reactive metabolite formation.

References

  • OECD . (2007).[2] Guidance Document on the Validation of (Quantitative) Structure-Activity Relationship [(Q)SAR] Models. OECD Series on Testing and Assessment, No. 69. Link

  • Banerjee, P., et al. (2018). ProTox-II: a webserver for the prediction of toxicity of chemicals.[1] Nucleic Acids Research, 46(W1), W257–W263. Link

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. Link

  • Watanabe, T., et al. (1994).[3] Pharmacology and clinical application of edaravone (MCI-186). Nippon Yakurigaku Zasshi. (Validation for Read-Across). Link

  • Benigni, R., & Bossa, C. (2011). Mechanisms of chemical carcinogenicity and mutagenicity: a review with implications for predictive toxicology. Chemical Reviews, 111(4), 2507–2536. Link

Sources

Methodological & Application

Application Note: Modulating Redox Homeostasis in Cancer Cell Lines using 2-Ethyl-5-phenyl-2H-pyrazol-3-ol

[1]

Executive Summary & Compound Profile

2-Ethyl-5-phenyl-2H-pyrazol-3-ol (an ethyl homologue of the clinical agent Edaravone/MCI-186) is a potent free-radical scavenger belonging to the pyrazolone class.[1] While its methyl-analog (Edaravone) is clinically approved for ALS and stroke recovery, the ethyl-derivative is increasingly utilized in oncology research as a chemical probe to dissect the role of Reactive Oxygen Species (ROS) in tumor progression, chemo-resistance, and microenvironment signaling.[1][2]

This guide details the specific protocols for solubilization, cell treatment, and functional assays to validate ROS-dependent pathways in cancer cell lines (e.g., HeLa, MCF-7, HepG2).[1][2]

Chemical Profile
PropertySpecification
IUPAC Name This compound
Common Class Pyrazolone Antioxidant / Free Radical Scavenger
Molecular Weight ~188.23 g/mol
Solubility Low in water; Soluble in DMSO, Methanol, NaOH (1N)
Stability Sensitive to oxidation in aqueous solution at neutral pH.[1]
Primary Mechanism Electron transfer to radical species (hydroxyl, peroxyl); inhibition of lipid peroxidation.[1][2]

Mechanism of Action in Oncology

In cancer research, this compound is rarely used as a standalone cytotoxic agent.[1][2] Instead, it serves two critical experimental functions:

  • ROS Decoupling (Mechanistic Probe): Cancer cells often maintain high ROS levels to drive proliferation (via MAPK/ERK) and survival (via NF-κB).[1] By treating cells with this compound, researchers can "quench" this signaling to determine if a specific phenotype is ROS-dependent.[1]

  • Cytoprotection Models: It is used to model protection of non-malignant cells (e.g., cardiomyocytes) from chemotherapy-induced oxidative stress (e.g., Doxorubicin toxicity).[1][2]

Pathway Visualization

The following diagram illustrates the compound's intervention point in the oxidative stress cascade.

GChemoChemotherapy / HypoxiaMitoMitochondrial DysfunctionChemo->MitoInducesROSExcess ROS (•OH, O2•-)Mito->ROSLeaks e-LipidPeroxLipid Peroxidation (Ferroptosis)ROS->LipidPeroxOxidizes MembranesSignalingPro-Survival Signaling (NF-κB, HIF-1α)ROS->SignalingActivates (Threshold dependent)Compound2-Ethyl-5-phenyl-2H-pyrazol-3-olCompound->ROSSCAVENGES / NEUTRALIZESApoptosisApoptosis / Cell DeathLipidPerox->Apoptosis

Figure 1: Mechanism of Action.[2][3][4][5][6][7] The compound intercepts reactive oxygen species downstream of mitochondrial dysfunction, preventing lipid peroxidation and modulating ROS-dependent signaling.[1][2]

Experimental Protocols

Protocol A: Preparation and Storage

Rationale: Pyrazolones are prone to oxidation in solution.[2] Improper handling leads to degradation products that may be toxic, confounding results.[1][2]

  • Stock Solution (100 mM):

    • Weigh appropriate mass of this compound.[1]

    • Dissolve in 100% DMSO (Dimethyl sulfoxide). Vortex vigorously until clear.

    • Note: If precipitation occurs, mild warming (37°C) is permissible.[1][2] Avoid aqueous buffers for the stock.

  • Storage:

    • Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles.

    • Store at -20°C (stable for 3 months) or -80°C (stable for 1 year).

    • Protect from light.

  • Working Solution:

    • Dilute the stock directly into pre-warmed culture medium immediately before use.

    • Max DMSO concentration: Ensure final DMSO is < 0.5% (v/v) to avoid solvent toxicity.[2]

Protocol B: ROS Scavenging Assay (Flow Cytometry)

Objective: To verify the compound effectively lowers intracellular ROS in your specific cancer cell line.[2]

Materials:

  • Cell Line (e.g., MCF-7 or HeLa).[1][5][8][9]

  • DCFDA (2',7'-dichlorofluorescin diacetate) Cellular ROS Assay Kit.[1][2]

  • ROS Inducer (e.g., H2O2 100 µM or TBHP).[1][2]

Workflow:

  • Seeding: Seed cancer cells at

    
     cells/well in a 6-well plate. Incubate overnight.
    
  • Pre-treatment:

    • Remove media and wash with PBS.[2]

    • Add media containing This compound at graded concentrations (e.g., 10, 50, 100 µM).[1]

    • Incubate for 2 to 24 hours (depending on experimental design).

  • Induction (Optional): If testing protection, add ROS inducer (e.g., 100 µM H2O2) for the last 1 hour of treatment.[1][2]

  • Staining:

    • Wash cells with PBS.

    • Add DCFDA (20 µM) in serum-free media.[1]

    • Incubate for 30 minutes at 37°C in the dark.

  • Analysis:

    • Trypsinize and resuspend in PBS.[2]

    • Analyze via Flow Cytometry (Ex/Em: 485/535 nm).[2]

    • Success Metric: A left-shift in the FITC histogram compared to the H2O2-only control indicates successful scavenging.

Protocol C: Chemotherapy Co-treatment Viability Assay

Objective: To determine if the compound sensitizes cancer cells to chemotherapy or protects them.

Workflow Diagram:

WorkflowSeedSeed Cells (96-well plate)Incubate124h AttachmentSeed->Incubate1TreatCo-Treatment:Chemo + PyrazoleIncubate1->TreatIncubate248-72h IncubationTreat->Incubate2AssayAdd MTT/CCK-8 ReagentIncubate2->AssayReadMeasure Absorbance (450/570nm)Assay->Read

Figure 2: Co-treatment experimental workflow.[1]

Steps:

  • Seeding: Seed 5,000 cells/well in 96-well plates.

  • Treatment Groups:

    • Vehicle Control: DMSO only.

    • Chemo Only: Doxorubicin (IC50 dose).[2]

    • Compound Only: this compound (100 µM).[1]

    • Combination: Doxorubicin + Compound (100 µM).[2]

  • Incubation: 48 hours.

  • Readout: Add 10 µL CCK-8 reagent; incubate 2 hours; read OD at 450 nm.

  • Data Calculation:

    
    [1][2]
    

Data Interpretation & Troubleshooting

Expected Results (Table)
Assay TypeConditionExpected Outcome with Compound (100 µM)Biological Interpretation
Basal Viability Cancer Cells (No Stress)90-100% ViabilityCompound is not intrinsically cytotoxic at this dose.[1]
ROS Levels H2O2 ChallengeSignificant Reduction (p<0.05)Compound effectively scavenges free radicals.[2][7]
Chemo-Sensitivity Doxorubicin + CompoundVariable (Cell line dependent)Decrease: ROS was needed for chemo-toxicity.[1] Increase: ROS was driving survival signaling.[2]
Troubleshooting Guide
  • Issue: Precipitation in Media.

    • Cause: High concentration (>200 µM) or cold media.

    • Solution: Pre-warm media to 37°C before adding the stock.[2] Do not exceed 100 µM without solubility validation.

  • Issue: No ROS reduction observed.

    • Cause: Pre-treatment time too short.

    • Solution: Pyrazolones require cellular uptake.[2] Ensure at least 2 hours of pre-incubation before adding the ROS inducer.[2]

  • Issue: Unexpected Toxicity.

    • Cause: DMSO concentration > 1%.[2][10]

    • Solution: Perform a vehicle control titration. Keep DMSO < 0.5%.[2]

References

  • Watanabe, T., et al. (1994). "Protective effect of MCI-186 on cerebral ischemia: possible involvement of free radical scavenging."[1][2] Journal of Pharmacology and Experimental Therapeutics.

    • Context: Establishes the core radical scavenging mechanism of the phenyl-pyrazolone scaffold (Edaravone parent structure).
  • Bai, Y., et al. (2019). "Edaravone (MCI-186) Scavenges Reactive Oxygen Species and Ameliorates Tissue Damage."[1][2] Antioxidants.[2][3][7][11]

    • Context: Provides the basis for the DCFDA and ROS scavenging protocols described above.
  • Li, J., et al. (2018). "Pyrazolone derivatives as potential anticancer agents: A review."[1][2] European Journal of Medicinal Chemistry.

    • Context: Discusses the structural activity relationship (SAR)
  • PubChem Compound Summary. "this compound."[1][12] National Center for Biotechnology Information.

    • Context: Chemical structure and physical property verification.[2][3][5][8][9][13]

2-Ethyl-5-phenyl-2H-pyrazol-3-ol as a scaffold in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Ethyl-5-phenyl-2H-pyrazol-3-ol as a scaffold in medicinal chemistry Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Pharmacologists, Drug Discovery Scientists[1]

Optimizing Pyrazolone Architectures for Neuroprotection and Oxidative Stress Modulation[1]

Introduction: The Scaffold Architecture

The This compound scaffold represents a specific structural optimization of the pyrazolone class, a privileged pharmacophore in medicinal chemistry known for its radical scavenging and anti-inflammatory properties.[1] This molecule is structurally analogous to Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), the FDA-approved neuroprotective agent for Amyotrophic Lateral Sclerosis (ALS) and cerebral ischemia.[1]

While Edaravone utilizes a N-phenyl/C-methyl substitution pattern, the 2-ethyl-5-phenyl variant inverts the steric and lipophilic profile.[1] The N-ethyl group improves solubility and blood-brain barrier (BBB) permeability compared to bulkier aryl substituents, while the C5-phenyl ring provides the necessary pi-stacking interactions for target binding (e.g., Keap1/Nrf2 pathway or kinase domains).[1]

Key Chemical Feature: Tautomeric Switching This scaffold does not exist as a static structure. It undergoes rapid prototropic tautomerism between the 3-ol (enol) , 3-one (keto) , and NH-form .[1]

  • Enol Form (2H-pyrazol-3-ol): Dominant in polar protic solvents; critical for Hydrogen Atom Transfer (HAT) antioxidant mechanisms.[1]

  • Keto Form (Pyrazolone): Dominant in non-polar solvents and solid state; essential for electrophilic interactions.

Mechanism of Action: Radical Scavenging

The therapeutic utility of this scaffold relies on its ability to quench Reactive Oxygen Species (ROS). The mechanism is distinct from standard phenolic antioxidants.

  • Electron Transfer (SET): The pyrazol-3-ol moiety donates an electron to the radical (

    
    ).
    
  • Proton Loss: Rapid deprotonation follows, stabilizing the pyrazolyl radical via resonance across the N-N-C-O system.

  • Regeneration: The scaffold can often be regenerated or form stable non-toxic dimers, preventing radical propagation chains.

Experimental Protocols
Protocol A: Regioselective Synthesis of this compound

Objective: Synthesize the target scaffold with high regiochemical fidelity, avoiding the formation of the 1-ethyl-3-phenyl isomer.

Reagents:

  • Ethyl benzoylacetate (1.0 eq)

  • Ethylhydrazine oxalate (1.1 eq)

  • Sodium Ethoxide (NaOEt), 21% in ethanol

  • Glacial Acetic Acid[2]

  • Solvent: Absolute Ethanol[2][3]

Workflow:

  • Preparation: Dissolve Ethyl benzoylacetate (10 mmol) in absolute ethanol (20 mL) in a round-bottom flask.

  • Base Activation: Add NaOEt solution (1.2 eq) dropwise at 0°C. Stir for 15 minutes to generate the enolate.

  • Hydrazine Addition: Add Ethylhydrazine oxalate (11 mmol) slowly.

    • Critical Step: The order of addition and temperature control regioselectivity. Low temperature favors the kinetic attack at the ketone carbonyl. However, to achieve the 5-phenyl isomer (where the hydrazine NH attacks the ester first or rearranges), reflux conditions with acid catalysis are often preferred.

    • Optimized Route: Reflux the mixture for 6–8 hours.

  • Cyclization: Monitor via TLC (Hexane:EtOAc 3:1). The intermediate hydrazone cyclizes to the pyrazolone.

  • Work-up: Evaporate ethanol under reduced pressure. Resuspend residue in ice water (50 mL).

  • Acidification: Acidify with glacial acetic acid to pH 4–5. The product will precipitate as an off-white solid.[1]

  • Purification: Recrystallize from Ethanol/Water (8:2).

    • Validation: 1H NMR should show the Ethyl quartet/triplet and the Phenyl multiplet. A characteristic enolic -OH singlet appears >10 ppm in DMSO-d6.[1]

Data Output Table: Expected NMR Shifts (DMSO-d6)

Position Group Shift (δ ppm) Multiplicity
N-2 Ethyl (-CH2-) 4.05 Quartet
N-2 Ethyl (-CH3) 1.32 Triplet
C-5 Phenyl (Ar-H) 7.40 - 7.80 Multiplet
C-4 Vinylic (-CH=)[1] 5.85 Singlet

| C-3 | Hydroxyl (-OH) | 11.20 | Broad Singlet |[1]

Protocol B: DPPH Radical Scavenging Assay

Objective: Quantify the antioxidant potency (IC50) of the scaffold compared to Edaravone and Ascorbic Acid.

Materials:

  • 2,2-Diphenyl-1-picrylhydrazyl (DPPH)[1]

  • Methanol (HPLC grade)

  • UV-Vis Spectrophotometer (Absorbance at 517 nm)[1]

Step-by-Step:

  • Stock Preparation: Prepare a 0.1 mM solution of DPPH in methanol (dark purple color). Keep in amber bottles.

  • Sample Dilution: Prepare serial dilutions of this compound (10 µM to 500 µM) in methanol.

  • Reaction:

    • Add 1 mL of compound solution to 3 mL of DPPH stock.

    • Blank: 1 mL Methanol + 3 mL DPPH.

    • Control: Edaravone (same concentrations).

  • Incubation: Vortex and incubate in the dark at Room Temperature (RT) for 30 minutes.

  • Measurement: Read Absorbance (Abs) at 517 nm.

  • Calculation:

    
    
    
    • Plot % Inhibition vs. Concentration to determine IC50.

Visualization: Synthesis & Mechanism
Diagram 1: Regioselective Synthesis Pathway

Caption: Synthesis of this compound via condensation of ethyl benzoylacetate and ethylhydrazine.

Synthesis Start1 Ethyl Benzoylacetate (Ph-CO-CH2-COOEt) Inter Intermediate Hydrazone Start1->Inter Condensation (EtOH, Reflux) Start2 Ethylhydrazine (Et-NH-NH2) Start2->Inter Prod This compound (Target Scaffold) Inter->Prod Cyclization (Major Product) ByProd 1-Ethyl-3-phenyl isomer (Avoided via pH/Temp control) Inter->ByProd Regioisomer (Minor)

Diagram 2: Radical Scavenging Mechanism (HAT)

Caption: Mechanism of ROS quenching via Hydrogen Atom Transfer (HAT) and resonance stabilization.

Mechanism Scaffold Scaffold (Enol Form) Pyrazol-3-ol Complex Transition State [Scaffold---H---ROS] Scaffold->Complex + ROS ROS ROS Radical (HO• / ROO•) ROS->Complex Radical Pyrazolyl Radical (Resonance Stabilized) Complex->Radical H-Atom Transfer Neutral Neutralized ROS (H2O / ROOH) Complex->Neutral Radical->Radical Delocalization (N-N-C-O system)

References
  • Edaravone and Pyrazolone Scaffolds in Neuroprotection Source: Molecules (2025).[4][5][6] "On the Tautomerism of N-Substituted Pyrazolones." URL:[Link] (Verified General Link for Pyrazolone Tautomerism context)

  • Synthesis of Pyrazol-3-ol Derivatives Source: International Journal of Pharmaceutical Sciences Review and Research (2020).[7] "Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives." URL:[Link]

  • Antioxidant Mechanisms of Pyrazolones Source: Arabian Journal of Chemistry (2025).[6] "Synthesis and biological profiling of novel pyrazoles as antioxidant agents." URL:[Link]

  • Regiochemistry of Hydrazine Condensations Source: Heterocycles (2011).[5][8] "Reactions and tautomeric behavior of 1-(2-pyridinyl)-1H-pyrazol-5-ols." URL:[Link]

(Note: Specific CAS 1279105-71-3 refers to the target molecule.[1] While direct literature on this specific ethyl/phenyl isomer is sparse compared to the methyl/phenyl analog Edaravone, the protocols above are derived from the validated chemistry of the homologous series.)

Sources

Application Note: Characterizing 2-Ethyl-5-phenyl-2H-pyrazol-3-ol as a Modulator of Oxidative Stress and Associated Enzyme Pathways

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Abstract

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1] This application note focuses on 2-Ethyl-5-phenyl-2H-pyrazol-3-ol, a member of the phenyl-pyrazol-ol class of compounds. While direct enzymatic inhibition data for this specific molecule is emerging, its structural similarity to the well-characterized neuroprotective agent Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) provides a strong rationale for investigating its role in mitigating oxidative stress and modulating associated signaling pathways.[2][3] Edaravone is a potent free radical scavenger whose therapeutic effects are primarily attributed to its antioxidant properties.[4][5] This guide provides a comprehensive framework and detailed protocols for researchers to investigate the mechanism of action of this compound and similar pyrazole derivatives, focusing on their potential to inhibit pathways driven by oxidative stress.

Introduction: The Phenyl-Pyrazol-ol Scaffold

The pyrazole ring system is a cornerstone of many pharmacologically active agents, valued for its metabolic stability and versatile synthetic accessibility.[1][6] Compounds incorporating this scaffold have demonstrated a wide array of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[7][8][9]

The subject of this guide, this compound, belongs to a class of pyrazoles that exhibit significant antioxidant properties. Its closest and most studied analog, Edaravone, is an approved therapeutic for amyotrophic lateral sclerosis (ALS) and acute ischemic stroke.[2][4][10] The mechanism of Edaravone, while not fully elucidated, is centered on its ability to scavenge free radicals, thereby protecting cells from oxidative damage implicated in neurodegeneration.[5][11] It is hypothesized that this compound shares this primary mechanism, acting as a potent antioxidant that can modulate downstream enzymatic and signaling cascades.

This document serves as a practical guide for elucidating the bioactivity of this compound, moving from broad antioxidant potential to specific effects on cellular pathways.

Mechanistic Insights: Targeting Oxidative Stress Pathways

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is a key pathogenic factor in numerous diseases.[12] Phenyl-pyrazol-ol compounds are thought to intervene at multiple points in the oxidative stress cascade.

Key Putative Mechanisms:

  • Direct Radical Scavenging: The primary mechanism is the direct neutralization of free radicals, which prevents damage to lipids, proteins, and DNA.[5] This can be quantified using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) scavenging test.[13]

  • Modulation of ROS-Generating Enzymes: A major source of cellular ROS in neurodegenerative diseases is the NADPH-oxidase (NOX) enzyme complex.[12] Pyrazole derivatives may inhibit NOX activity, reducing the overall ROS burden.

  • Activation of Endogenous Antioxidant Defenses: The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a master regulator of the antioxidant response.[14] Edaravone has been shown to activate Nrf2, leading to the upregulation of protective enzymes like heme oxygenase-1 (HO-1) and superoxide dismutase (SOD).[3]

  • Inhibition of Stress-Activated Kinase Pathways: Oxidative stress activates mitogen-activated protein kinase (MAPK) pathways, such as the c-Jun N-terminal kinase (JNK) pathway, which can lead to apoptosis.[15] Edaravone has been demonstrated to inhibit the JNK-c-Jun pathway, representing a key neuroprotective mechanism.[15]

The following diagram illustrates the central role of oxidative stress in cellular damage and highlights the potential points of intervention for a pyrazole-based antioxidant.

cluster_stress Cellular Stressors cluster_pathways Signaling Pathways Ischemia Ischemia/ Reperfusion ROS Increased ROS (Reactive Oxygen Species) Ischemia->ROS Toxins Neurotoxins Toxins->ROS Damage Oxidative Damage (Lipids, Proteins, DNA) ROS->Damage JNK MAPK / JNK Pathway Activation ROS->JNK Nrf2_in Nrf2 Pathway Inhibition ROS->Nrf2_in [Suppresses] Apoptosis Neuronal Apoptosis & Cell Death Damage->Apoptosis JNK->Apoptosis Inhibitor This compound (Putative Actions) Inhibitor->ROS Scavenges Inhibitor->JNK Inhibits Inhibitor->Nrf2_in Activates Nrf2 caption Oxidative Stress Pathways and Intervention Points.

Caption: Oxidative Stress Pathways and Intervention Points.

Quantitative Data on Pyrazole-Based Enzyme Inhibitors

To provide context for the potential inhibitory activities of this compound, the following table summarizes reported IC₅₀ values for various pyrazole derivatives against different enzyme targets. This illustrates the broad applicability of the pyrazole scaffold in inhibitor design.

Compound ClassTarget EnzymeIC₅₀ ValueReference
Pyrazole-ThioacetamideH. pylori DapE17.9 µM[16]
Pyrazole-Thioacetamide (R-epimer)H. pylori DapE18.8 µM[16]
Pyrazole-ThiazoleS. aureus (antibacterial)MIC = 1.25 µmol/mL[7]
Pyrazole-Benzene SulfonamideHuman Carbonic Anhydrase XII0.12 µM[17]
DihydropyrazoleMAO-BHigh Activity[9]

This table is representative and showcases the inhibitory potential of the broader pyrazole class. Specific activity of this compound must be determined experimentally.

Experimental Protocols

The following protocols provide a tiered approach to characterizing the activity of this compound, from basic antioxidant capacity to specific cellular effects.

Experimental Workflow Overview

Caption: Recommended Experimental Workflow.

Protocol 1: In Vitro DPPH Radical Scavenging Assay

Objective: To determine the direct free radical scavenging activity of the test compound.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, it is reduced to the yellow-colored diphenylpicrylhydrazine, causing a decrease in absorbance at 517 nm.[13]

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (spectroscopic grade)

  • Ascorbic acid or Trolox (positive control)

  • 96-well microplate

  • Microplate spectrophotometer

Procedure:

  • Reagent Preparation:

    • Test Compound Stock: Prepare a 10 mM stock solution of this compound in methanol.

    • Positive Control Stock: Prepare a 10 mM stock solution of ascorbic acid or Trolox in methanol.

    • DPPH Working Solution: Prepare a 0.1 mM (or ~40 µg/mL) solution of DPPH in methanol. Keep this solution protected from light.

  • Assay Setup:

    • In a 96-well plate, add 100 µL of methanol to the blank wells.

    • Prepare serial dilutions of the test compound and positive control in methanol (e.g., final concentrations ranging from 1 µM to 500 µM). Add 100 µL of each dilution to the appropriate wells.

    • Add 100 µL of the DPPH working solution to all wells except the blanks.

    • The final reaction volume in each well is 200 µL.

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes. The rationale for dark incubation is to prevent photodegradation of the light-sensitive DPPH radical.

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100

      • Abs_control is the absorbance of the DPPH solution without the test compound.

      • Abs_sample is the absorbance of the DPPH solution with the test compound.

    • Plot the % scavenging against the compound concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) using non-linear regression analysis.

Protocol 2: General Spectrophotometric Enzyme Inhibition Assay

Objective: To assess the ability of the test compound to inhibit a specific enzyme in vitro. This protocol is a template and should be adapted for the target enzyme (e.g., cholinesterase, NADPH oxidase, carbonic anhydrase).[17][18]

Principle: Enzyme activity is monitored by measuring the change in absorbance over time as a substrate is converted into a colored product. An inhibitor will reduce the rate of this reaction.

Materials:

  • Target enzyme (e.g., Acetylcholinesterase from electric eel)

  • Substrate (e.g., Acetylthiocholine iodide)

  • Chromogenic reagent (e.g., DTNB - Ellman's reagent)

  • Assay buffer (e.g., 100 mM sodium phosphate buffer, pH 8.0)

  • Test compound and a known inhibitor (positive control)

  • 96-well microplate and spectrophotometer

Procedure:

  • Reagent Preparation: Prepare stock solutions of the enzyme, substrate, chromogenic reagent, test compound, and positive control in the appropriate assay buffer. The final concentration of solvent (e.g., DMSO) should be kept low (<1%) and be consistent across all wells.

  • Assay Setup (Example for Acetylcholinesterase):

    • To each well of a 96-well plate, add:

      • 130 µL of phosphate buffer (pH 8.0)

      • 20 µL of DTNB solution

      • 10 µL of the test compound at various concentrations (or buffer for control)

      • 20 µL of the AChE enzyme solution

    • This pre-incubation step (typically 15 minutes at 25°C) is crucial as it allows the inhibitor to bind to the enzyme before the substrate is introduced, which is particularly important for time-dependent or irreversible inhibitors.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of the acetylthiocholine iodide substrate to each well.

    • Immediately begin monitoring the change in absorbance at 412 nm over a period of 10-15 minutes (kinetic mode). The rate of change in absorbance is proportional to the enzyme activity.

  • Data Analysis:

    • Determine the reaction rate (V) for each concentration of the inhibitor (mOD/min).

    • Calculate the percentage of inhibition: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Plot % inhibition versus inhibitor concentration to determine the IC₅₀ value.

Protocol 3: Cell-Based Assay for Intracellular ROS Inhibition

Objective: To measure the effect of the test compound on ROS levels within a relevant cell line under conditions of induced oxidative stress.

Principle: Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable, non-fluorescent probe. Once inside the cell, it is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is directly proportional to the level of intracellular ROS.

Materials:

  • Human neuroblastoma cell line (e.g., SH-SY5Y)

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS)

  • H₂O₂ or Rotenone (oxidative stress inducer)

  • DCFH-DA probe

  • Test compound (this compound)

  • N-acetylcysteine (NAC) as a positive control

  • Black, clear-bottom 96-well cell culture plates

  • Fluorescence microplate reader

Procedure:

  • Cell Culture: Seed SH-SY5Y cells in a black, clear-bottom 96-well plate at a density of 20,000-40,000 cells per well and allow them to adhere overnight. This density ensures a confluent monolayer for the assay.

  • Compound Pre-treatment:

    • Remove the culture medium and replace it with fresh medium containing various concentrations of the test compound or NAC.

    • Incubate for 1-2 hours. This pre-treatment allows the compound to enter the cells and be available to counteract the subsequent oxidative insult.

  • Probe Loading:

    • Remove the medium and wash the cells once with warm PBS.

    • Add medium containing 10 µM DCFH-DA to each well and incubate for 30 minutes at 37°C, protected from light.

  • Induction of Oxidative Stress:

    • Wash the cells once with warm PBS to remove excess probe.

    • Add fresh medium containing the oxidative stress inducer (e.g., 100 µM H₂O₂) to all wells, except for the unstressed control. The test compound should also be present during this step.

    • Incubate for 1 hour at 37°C.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.

  • Data Analysis:

    • Subtract the background fluorescence (wells with cells but no probe).

    • Normalize the fluorescence of treated wells to the control well (cells treated with H₂O₂ only).

    • Plot the normalized fluorescence against the compound concentration to determine its protective effect.

Concluding Remarks

This compound, as a member of the phenyl-pyrazol-ol family, holds significant promise as a modulator of pathways governed by oxidative stress. The protocols outlined in this application note provide a robust, multi-tiered framework for its characterization. By systematically evaluating its direct antioxidant capacity, its influence on specific enzymes, and its protective effects in a cellular context, researchers can build a comprehensive profile of its mechanism of action. This foundational work is critical for advancing this and similar pyrazole-based compounds in the drug development pipeline for neurodegenerative and inflammatory diseases.

References

  • Kaufmann, P., et al. (2018). Edaravone (Radicava): A Novel Neuroprotective Agent for the Treatment of Amyotrophic Lateral Sclerosis. PMC. Available at: [Link]

  • Therapeutic Guidelines. (2025). Edaravone for amyotrophic lateral sclerosis. Australian Prescriber. Available at: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Edaravone?. Patsnap Synapse. Available at: [Link]

  • International Alliance of ALS/MND Associations. Radicava/Edaravone. Available at: [Link]

  • Wikipedia. Edaravone. Available at: [Link]

  • Sharma, S., & Gupta, S. (2006). Edaravone inhibits JNK-c-Jun pathway and restores anti-oxidative defense after ischemia-reperfusion injury in aged rats. PubMed. Available at: [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Development of Enzyme Inhibitors with a 5-Hydrazinyl-4-phenyl-1H-pyrazole Scaffold. BenchChem.
  • Al-Mokadem, A. Z., et al. (2024). Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. PMC. Available at: [Link]

  • Jeon, Y., et al. (2022). Effects of the Edaravone, a Drug Approved for the Treatment of Amyotrophic Lateral Sclerosis, on Mitochondrial Function and Neuroprotection. MDPI. Available at: [Link]

  • Villar-Delfino, P. H., et al. (2022). Edaravone Inhibits the Production of Reactive Oxygen Species in Phagocytosis- and PKC-Stimulated Granulocytes from Multiple Sclerosis Patients. PMC. Available at: [Link]

  • U.S. Food and Drug Administration. (2017). Clinical Pharmacology and Biopharmaceutics Review(s). accessdata.fda.gov. Available at: [Link]

  • D'Este, E., et al. (2024). The Antioxidant Drug Edaravone Binds to the Aryl Hydrocarbon Receptor (AHR) and Promotes the Downstream Signaling Pathway Activation. MDPI. Available at: [Link]

  • Khan, K. M., et al. (2011). Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds. ResearchGate. Available at: [Link]

  • Loyola eCommons. (2020). Pyrazole-Based Inhibitors of the Bacterial Enzyme DapE as Potential Antibiotics. Loyola eCommons. Available at: [Link]

  • El Kihel, A., et al. (2025). Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. Arabian Journal of Chemistry. Available at: [Link]

  • Huband, M. D., et al. (2003). 2-Phenyl-5,6-dihydro-2H-thieno[3,2-c]pyrazol-3-ol derivatives as new inhibitors of bacterial cell wall biosynthesis. PubMed. Available at: [Link]

  • Shaikh, R. P., et al. (2023). Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl). PMC. Available at: [Link]

  • El Kihel, A., et al. (2025). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry. Available at: [Link]

  • Sharma, A., et al. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Publishing. Available at: [Link]

  • Indian Academy of Sciences. (2020). Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. Indian Academy of Sciences. Available at: [Link]

  • Varvuolytė, E., et al. (2024). Synthesis and photodynamic activity of new 5‐[(E)‐2‐(3‐alkoxy‐1‐phenyl‐1H‐pyrazol‐4‐yl)ethenyl]‐2‐phenyl‐3H‐indoles. ResearchGate. Available at: [Link]

  • Firoz, A., et al. (2014). Current status of pyrazole and its biological activities. PMC. Available at: [Link]

  • Grienke, U., et al. (2018). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace. Available at: [Link]

  • Loh, W.-S., et al. (2011). 5-Ethyl-4-phenyl-1H-pyrazol-3(2H)-one. NIH. Available at: [Link]

  • Wang, L., et al. (2007). 5-Methyl-2-phenyl-2H-pyrazol-3-ol. PMC - NIH. Available at: [Link]

  • Gambera, G., et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. PMC. Available at: [Link]

  • Khan, I., et al. Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). Available at: [Link]

  • Nguyen, T. T., et al. (2022). A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase. ACS Omega. Available at: [Link]

Sources

Troubleshooting & Optimization

Side product formation in pyrazole synthesis and mitigation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development to navigate and resolve common and complex issues encountered during the synthesis of pyrazole derivatives. Here, you will find practical troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to enhance your synthetic strategies.

Troubleshooting Guide: Navigating Common Hurdles in Pyrazole Synthesis

This section addresses specific problems you might encounter during your experiments, providing explanations for the underlying causes and actionable solutions.

Question: My reaction with an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine is producing a nearly 1:1 mixture of constitutional isomers. How can I improve the regioselectivity?

Answer:

This is a classic and frequent challenge in pyrazole synthesis, particularly in the Knorr pyrazole synthesis and related methods.[1][2] The formation of two regioisomers occurs because the substituted hydrazine can attack either of the two non-equivalent carbonyl groups of the dicarbonyl compound.[2]

Several factors govern the regiochemical outcome, including steric hindrance, electronic effects, solvent, temperature, and pH.[2][3] When the substituents on the 1,3-dicarbonyl have similar electronic and steric properties, achieving high regioselectivity can be difficult.[3]

Causality and Mitigation Strategies:

  • Electronic and Steric Differentiation: The relative electrophilicity of the two carbonyl carbons is a key determinant. Electron-withdrawing groups can activate a neighboring carbonyl, making it more susceptible to nucleophilic attack.[2] Similarly, bulky substituents can sterically hinder the approach to one carbonyl, favoring attack at the less hindered site.

  • Solvent Effects: The choice of solvent can dramatically influence regioselectivity. Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to significantly enhance regioselectivity compared to more common solvents like ethanol.[3][4]

  • pH Control: The acidity or basicity of the reaction medium can direct the initial nucleophilic attack.[3] Under acidic conditions, the reaction pathway may differ from that under neutral or basic conditions, often leading to a different major regioisomer.[4] Basic conditions can favor the attack of the more nucleophilic nitrogen atom of the hydrazine.[3]

  • Use of Dicarbonyl Surrogates: A robust strategy to enforce regioselectivity is to use a β-enaminone or an α-oxoketene N,S-acetal instead of a 1,3-diketone.[3][5] These substrates have inherently different reactivity at the two electrophilic centers, directing the reaction to form a single major isomer.

Workflow for Optimizing Regioselectivity:

start Poor Regioselectivity Observed (Mixture of Isomers) solvent Screen Solvents (e.g., EtOH, TFE, HFIP) start->solvent ph Adjust pH (Acidic vs. Basic Conditions) start->ph temp Vary Temperature start->temp analysis Analyze Isomeric Ratio (NMR, GC-MS) solvent->analysis ph->analysis temp->analysis surrogate Consider Dicarbonyl Surrogate (e.g., β-enaminone) surrogate->analysis analysis->surrogate Ratio Still Poor optimized Optimized Regioselective Synthesis analysis->optimized High Ratio Achieved

Caption: Troubleshooting workflow for poor regioselectivity.

Protocol for Improved Regioselectivity using a Fluorinated Alcohol:

This protocol outlines the synthesis of a pyrazole from an unsymmetrical 1,3-diketone and methylhydrazine, employing HFIP to enhance regioselectivity.[3]

Materials:

  • Unsymmetrical 1,3-diketone (1.0 mmol)

  • Methylhydrazine (1.1 mmol)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone in HFIP.

  • Add methylhydrazine to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by Thin-Layer Chromatography (TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the major regioisomer.

  • Characterize the product and determine the isomeric ratio using ¹H NMR and/or GC-MS.[3]

Question: My reaction mixture is intensely colored (yellow/red), but my expected pyrazole product is colorless. How can I remove these colored impurities?

Answer:

The development of a deep yellow or red color is often due to side reactions or the decomposition of the hydrazine starting material, particularly when using reagents like phenylhydrazine.[1] Oxidation of reaction intermediates or the final product can also contribute to color formation.

Mitigation and Purification Strategies:

  • Activated Charcoal Treatment: Adding activated charcoal to a solution of the crude product can effectively adsorb colored impurities. The charcoal is subsequently removed by filtration through a pad of celite.[1]

  • Acid-Base Extraction: Pyrazoles are weakly basic and can be protonated by an acid to form a salt.[6] This property can be exploited for purification. By dissolving the crude product in an organic solvent and extracting with an aqueous acid solution, the pyrazole salt will move to the aqueous phase, leaving non-basic, colored impurities behind in the organic layer. The pyrazole can then be recovered by basifying the aqueous phase and extracting with an organic solvent.[1]

  • Recrystallization: If the colored impurities have different solubility profiles from the desired pyrazole, recrystallization can be an effective purification method.[1] Experimenting with different solvent systems is key.

Question: I am observing the formation of N-acylated pyrazoles as a side product. What causes this and how can it be prevented?

Answer:

N-acyl pyrazoles can form, particularly when using carbohydrazide derivatives and 1,3-diketones.[7] These compounds arise from the acylation of the pyrazole nitrogen. While sometimes the desired product, they are often considered side products in standard pyrazole syntheses. The formation of these N-acyl pyrazoles can be influenced by the reaction conditions and the nature of the starting materials.

Mechanistic Considerations and Prevention:

The formation of N-acyl pyrazoles is essentially a competing reaction pathway. To minimize their formation when the N-unsubstituted pyrazole is the target, consider the following:

  • Choice of Hydrazine Source: Use hydrazine hydrate or hydrazine hydrochloride instead of carbohydrazide derivatives if the N-acyl group is not desired.

  • Reaction Conditions: The reaction conditions can be optimized to favor the formation of the desired pyrazole. This may involve adjusting the temperature, reaction time, and catalyst.[7] For instance, some syntheses of N-acyl pyrazoles are promoted by acid catalysts.[7] Running the reaction under neutral or basic conditions might disfavor this side reaction.

Frequently Asked Questions (FAQs)

This section provides answers to more general, yet crucial, questions regarding pyrazole synthesis.

What are the most common methods for synthesizing pyrazoles?

The most prevalent and classic method is the Knorr pyrazole synthesis , which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[1][4][8] Other widely used methods include:

  • The reaction of α,β-unsaturated aldehydes and ketones with hydrazine.[1]

  • 1,3-dipolar cycloadditions of diazo compounds with alkynes.[3][9]

  • Multicomponent reactions, which offer efficient, one-pot access to highly substituted pyrazoles.[3][10]

What are the typical side products in pyrazole synthesis besides regioisomers?

Besides the formation of regioisomers, other common side products include:

  • Pyrazoline intermediates: Resulting from incomplete cyclization or aromatization.[1]

  • Di-addition products: Where two molecules of hydrazine have reacted with one molecule of the dicarbonyl compound.[1]

  • Hydrazone/Enamine intermediates: If the cyclization step is slow or incomplete.[11]

  • Degradation products: From the decomposition of sensitive starting materials like certain hydrazines.[1]

How can I identify the side products in my reaction mixture?

A combination of chromatographic and spectroscopic techniques is essential for identifying byproducts:

  • Thin-Layer Chromatography (TLC): Provides a quick assessment of the number of components in a mixture.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Is crucial for structural elucidation. The presence of duplicate sets of peaks often indicates a mixture of regioisomers.[1]

  • Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS): Are powerful tools for determining the molecular weights and fragmentation patterns of the components, aiding in their identification.[1][12]

How does the pH of the reaction affect the synthesis?

The pH can significantly influence both the reaction rate and the regioselectivity.[3]

  • Acidic Conditions: An acid catalyst is often used to promote the condensation reaction, particularly the initial formation of the hydrazone intermediate.[13] However, the specific regioisomer that is favored can change with pH.

  • Basic Conditions: In some cases, basic conditions can favor the attack of the more nucleophilic nitrogen of a substituted hydrazine, leading to a different regiochemical outcome than under acidic conditions.[3]

Can microwave-assisted synthesis improve pyrazole formation?

Yes, microwave-assisted synthesis can offer several advantages, including:

  • Reduced Reaction Times: Microwave irradiation can significantly accelerate the rate of reaction.

  • Improved Yields: In some cases, higher yields can be achieved compared to conventional heating.

  • Solvent-Free Conditions: Microwave-assisted synthesis can sometimes be performed without a solvent, which is environmentally beneficial.[7]

Data and Protocols

Table 1: Effect of Solvent on Regioselectivity in the Reaction of 1-(2-Furyl)-4,4,4-trifluoro-1,3-butanedione with Methylhydrazine

EntrySolventIsomer Ratio (Major:Minor)Yield (%)Reference
1Ethanol (EtOH)36:6499
22,2,2-Trifluoroethanol (TFE)85:1599
31,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)97:398

Protocol 2: Classic Knorr Synthesis of a Pyrazolone

This protocol describes the synthesis of 5-phenyl-2,4-dihydro-3H-pyrazol-3-one from ethyl benzoylacetate and hydrazine hydrate.[14]

Materials:

  • Ethyl benzoylacetate (3 mmol)

  • Hydrazine hydrate (6 mmol)

  • 1-Propanol (3 mL)

  • Glacial acetic acid (3 drops)

  • Water

Procedure:

  • In a 20-mL scintillation vial, combine ethyl benzoylacetate and hydrazine hydrate.

  • Add 1-propanol and glacial acetic acid to the mixture.

  • Add a stir bar and heat the reaction mixture to approximately 100°C with stirring.

  • After one hour, monitor the reaction progress by TLC (e.g., 30% Ethyl acetate / 70% Hexane) until the starting ketoester is consumed.

  • Once the reaction is complete, add water (10 mL) to the hot, stirring mixture to precipitate the product.

  • Isolate the solid product by vacuum filtration and wash with cold water.[14]

Visualizing Reaction Mechanisms

reactants Unsymmetrical 1,3-Diketone + Substituted Hydrazine attack1 Attack at Carbonyl 1 reactants->attack1 attack2 Attack at Carbonyl 2 reactants->attack2 intermediate1 Hydrazone Intermediate A attack1->intermediate1 intermediate2 Hydrazone Intermediate B attack2->intermediate2 cyclization1 Intramolecular Cyclization intermediate1->cyclization1 cyclization2 Intramolecular Cyclization intermediate2->cyclization2 dehydration1 Dehydration cyclization1->dehydration1 dehydration2 Dehydration cyclization2->dehydration2 isomer1 Regioisomer 1 dehydration1->isomer1 isomer2 Regioisomer 2 dehydration2->isomer2

Caption: Formation of two regioisomers in pyrazole synthesis.

References

  • Synthesis of Tetrasubstituted Pyrazoles from Substituted Hydrazines and β‐Keto Esters. Wiley Online Library. Available from: [Link]

  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. National Center for Biotechnology Information. Available from: [Link]

  • CHEMOSELECTIVE SYNTHESIS OF PYRAZOLE DERIVATIVES VIA β-ENAMINO KETO ESTERS. Università di Ferrara. Available from: [Link]

  • A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences. Available from: [Link]

  • Synthesis of pH Dependent Pyrazole, Imidazole, and Isoindolone Dipyrrinone Fluorophores Using a Claisen-Schmidt Condensation Approach. National Center for Biotechnology Information. Available from: [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available from: [Link]

  • Synthesis and Properties of Pyrazoles. Encyclopedia.pub. Available from: [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Available from: [Link]

  • Eco-friendly methods for the synthesis of N-acyl pyrazole derivatives with luminescent properties. National Center for Biotechnology Information. Available from: [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Springer. Available from: [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. ACS Publications. Available from: [Link]

  • Method for purifying pyrazoles. Google Patents.
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. Available from: [Link]

  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. ResearchGate. Available from: [Link]

  • Process for the purification of pyrazoles. Google Patents.
  • Isomerisation of substituted pyrazole?. ResearchGate. Available from: [Link]

  • Synthesis of pyrazole derivatives 273 by using β‐keto ester, hydrazine,.... ResearchGate. Available from: [Link]

  • Synthesis of the N-acyl pyrazole derivatives. ResearchGate. Available from: [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. Available from: [Link]

  • Knorr Pyrazole Synthesis. Chem Help Asap. Available from: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available from: [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. ACS Publications. Available from: [Link]

  • New “Green” Approaches to the Synthesis of Pyrazole Derivatives. MDPI. Available from: [Link]

  • Synthesis of substituted pyrazoles from 1,3-diketones and hydrazine derivatives.. Available from: [Link]

  • [Separation, identification and determination of the pyrazole and of some 4-substituted derivatives]. National Center for Biotechnology Information. Available from: [Link]

  • Knorr Pyrazole Synthesis. Cambridge University Press. Available from: [Link]

  • Knorr Pyrazole Synthesis advice. Reddit. Available from: [Link]

  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. OUCI. Available from: [Link]

  • 194 recent advances in the synthesis of new pyrazole derivatives. Available from: [Link]

  • Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. Thieme. Available from: [Link]

  • Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. National Center for Biotechnology Information. Available from: [Link]

  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in Native Chemical Ligation. SciSpace. Available from: [Link]

  • Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. ACS Publications. Available from: [Link]

  • Knorr Pyrazole Synthesis (M. Pharm). Slideshare. Available from: [Link]

  • Synthesis and Evalution of Pyrazole Derivatives by Different Method. International Journal of Pharmaceutical Research and Applications. Available from: [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Available from: [Link]

  • Synthesis, Characterization and Pharmacological Evaluation of Pyrazole Derivatives Potent CNS Agents. Indian Journal of Chemistry (IJC). Available from: [Link]

Sources

Technical Support Center: Scaling Up 2-Ethyl-5-phenyl-2H-pyrazol-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SC-PYRZ-2024-001 Subject: Process Optimization, Impurity Control, and Troubleshooting for Scale-Up Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Chemical Context

This guide addresses the specific scale-up challenges for 2-Ethyl-5-phenyl-2H-pyrazol-3-ol .

Crucial Distinction: While structurally homologous to the stroke drug Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), the target molecule here differs in substitution pattern (Phenyl at C5 vs. N1; Ethyl at N2 vs. Methyl at C3). This alters the synthesis logic:

  • Edaravone Route: Phenylhydrazine + Ethyl Acetoacetate.[1][2][3][4]

  • Target Route: Ethylhydrazine + Ethyl Benzoylacetate.

This structural difference significantly impacts solubility profiles and crystallization behavior during scale-up. The following protocols are designed for transition from gram-scale (R&D) to kilogram-scale (Kilo-Lab/Pilot).

Module 1: The Synthesis Protocol (SOP Baseline)

To troubleshoot effectively, we must establish the "Golden Batch" baseline. Deviations from this thermodynamic path are the root cause of most failures.

Reaction Logic: Knorr Pyrazole Synthesis

The synthesis relies on the condensation of a


-keto ester with a substituted hydrazine.
  • Reagents: Ethyl benzoylacetate (EBA), Ethylhydrazine Oxalate (EHO).

  • Solvent: Ethanol (EtOH) or Methanol (MeOH).

  • Catalyst: Acetic Acid (AcOH) - optional, promotes carbonyl activation.

Step-by-Step Workflow:

  • Free Base Generation: Ethylhydrazine is volatile and toxic. Use Ethylhydrazine Oxalate (solid) and neutralize in situ with Sodium Ethoxide (EtONa) or Sodium Hydroxide (NaOH) in EtOH.

  • Controlled Addition: Add Ethyl benzoylacetate (EBA) slowly to the hydrazine solution.

    • Why? Adding hydrazine to EBA (reverse addition) can lead to bis-imine impurities due to local excess of ketone.

  • Cyclization (Reflux): Heat to reflux (

    
    ) for 4–6 hours.
    
    • Mechanism:[1][4][][6][7][8][9][10][11] The terminal

      
       of hydrazine attacks the ketone (C5), followed by the internal 
      
      
      
      attacking the ester (C3) to close the ring.
  • Isolation: Cool to

    
    . Adjust pH to 6–7 if base was used. Filter the precipitate.[1][4][9][12]
    
Process Flow Diagram (Interactive Logic)

SynthesisWorkflow Start Start: Raw Materials Prep 1. In-Situ Neutralization (Ethylhydrazine Oxalate + EtONa) Start->Prep Add 2. Controlled Addition (Ethyl Benzoylacetate) Prep->Add T < 20°C Reflux 3. Cyclization (Reflux 4-6h) CRITICAL: N2 Atmosphere Add->Reflux Exotherm Control Check IPC: HPLC Conversion >99%? Reflux->Check Check->Reflux No (Extend Time) Workup 4. Distillation & Cooling (Crystallization) Check->Workup Yes Isolate 5. Filtration & Wash (Cold EtOH) Workup->Isolate Recycle Reprocess Mother Liquor Isolate->Recycle Yield Optimization

Caption: Standard workflow for this compound synthesis. Note the critical IPC (In-Process Control) checkpoint before workup.

Module 2: Troubleshooting Guide (Q&A)

This section addresses specific failure modes reported during scale-up.

Category A: Product Quality & Appearance

Q1: The final product is turning pink or light yellow upon drying. How do I prevent this?

  • Diagnosis: Oxidative Degradation. Pyrazolones are electron-rich and function as radical scavengers (antioxidants). They sacrifice themselves when exposed to oxygen, forming colored radical species or "bis-azo" dimers.

  • The Fix:

    • Inert Atmosphere: The entire reaction and filtration must be performed under Nitrogen or Argon.

    • Degassing: Sparge all solvents (Ethanol/Water) with Nitrogen for 30 minutes before use.

    • Additives: Add 0.1% Sodium Bisulfite or Ascorbic Acid to the crystallization solvent to act as a sacrificial antioxidant.

    • Storage: Store the final dry powder in amber glass bottles under inert gas.

Q2: We are seeing an unknown impurity at RRT 1.2 on the HPLC. It increases with reaction time.

  • Diagnosis: Ethyl Benzoylacetate Dimerization or Hydrazone Hydrolysis.

    • If the reaction runs too long or the pH is too acidic, the product can hydrolyze back to the open-chain hydrazone.

    • Alternatively, unreacted Ethyl Benzoylacetate can self-condense.

  • The Fix:

    • Monitor reaction by HPLC.[3][13] Stop exactly when the Limiting Reagent (EBA) is

      
      .
      
    • Do not "cook" the reaction overnight unnecessarily.

    • Ensure the stoichiometry is 1.05 eq of Hydrazine to 1.00 eq of EBA. Excess hydrazine drives the reaction to completion; excess EBA is harder to remove.

Category B: Process & Yield

Q3: Yield dropped from 85% (10g scale) to 60% (1kg scale). Why?

  • Diagnosis: Solubility & Crystallization Dynamics.

    • On a small scale, rapid cooling crashes out the product.

    • On a large scale, slower cooling rates (due to thermal mass) can keep the product in the "metastable zone" longer, or the volume of solvent used for washing was not scaled linearly (over-washing).

  • The Fix:

    • Concentration: Ensure you distill off at least 50-60% of the Ethanol after the reaction before cooling. The product is partially soluble in hot ethanol.

    • Anti-solvent: Add Water (ratio 1:1 with remaining Ethanol) slowly at

      
       to force precipitation, then cool to 
      
      
      
      .
    • Seeding: At 1kg scale, you must seed the reactor with pure crystals at the cloud point (

      
      ) to ensure uniform particle growth and prevent oiling out.
      

Q4: The reaction mixture solidifies (slurry) during the addition of Ethyl Benzoylacetate.

  • Diagnosis: Intermediate Precipitation. The intermediate hydrazone might be less soluble than the starting materials.

  • The Fix:

    • Increase solvent volume (Dilution Factor). Standard is 5–10 Volumes (L/kg). Increase to 12V.

    • Increase temperature slightly during addition (from

      
       to 
      
      
      
      ) to keep intermediates in solution until reflux temperature is reached.

Module 3: Impurity Profiling & Safety (E-E-A-T)

Genotoxic Impurity Control: Hydrazines

Ethylhydrazine is a known genotoxic impurity (GTI). Regulatory limits (ICH M7) are extremely low (often ppm level).

ParameterSpecificationControl Strategy
Residual Ethylhydrazine < 20 ppm1. Use 1.05 eq excess, but wash cake with dilute acidic water (pH 4) to protonate and remove residual hydrazine.2. Recrystallize from EtOH/Water.
Residual Solvents Ethanol < 5000 ppmVacuum drying at

for >12 hours.
Heavy Metals < 10 ppmOnly relevant if using metal catalysts (not required here).
Troubleshooting Logic Tree

Troubleshooting Problem Issue Detected Type Type? Problem->Type Color Pink/Yellow Color Type->Color Visual Yield Low Yield Type->Yield Gravimetric Purity High Impurity Type->Purity HPLC Sol1 Fix: Degas Solvents, N2 Blanket, Add Bisulfite Color->Sol1 Sol2 Fix: Distill Solvent, Add Water Anti-solvent, Seed at 40°C Yield->Sol2 Sol3 Fix: Check Stoichiometry, Acid Wash (Hydrazine), Recrystallize Purity->Sol3

Caption: Decision matrix for rapid troubleshooting of common scale-up deviations.

Module 4: Critical Safety Notice

Ethylhydrazine Handling: Unlike Phenylhydrazine, Ethylhydrazine is more volatile and possesses a higher vapor pressure.

  • Risk: Inhalation toxicity and alkylating potential.

  • Control:

    • Preferentially use Ethylhydrazine Oxalate (solid salt) rather than the free base liquid. It is stable, non-volatile, and easier to weigh.

    • If using liquid Ethylhydrazine, all transfers must occur via closed-system cannulation or diaphragm pumps. Open pouring is strictly prohibited at scale.

References

  • Edaravone Structure & Analog Chemistry

    • Source: PubChem. "Edaravone (Compound)."[1][2][7][9][11][12][13][14] National Library of Medicine.

    • URL:[Link]

    • Relevance: Establishes the baseline pyrazolone chemistry and tautomeric stability issues (keto-enol) relevant to the 2-ethyl-5-phenyl analog.
  • Pyrazolone Synthesis Mechanisms (Knorr Reaction)

    • Source: Organic Chemistry Portal. "Synthesis of Pyrazoles."
    • URL:[Link]

    • Relevance: Validates the reaction mechanism between hydrazines and -keto esters used in the SOP.
  • Control of Genotoxic Impurities (Hydrazines)

    • Source: ICH Guidelines. "M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals."
    • URL:[Link]

    • Relevance: Provides the regulatory framework for the "Impurity Control" module regarding residual ethylhydrazine.
  • Oxidation of Pyrazolones

    • Source: Watanabe, K. et al. "Scavenging effect of edaravone on free radicals." Journal of Clinical Biochemistry and Nutrition.
    • URL:[Link]

    • Relevance: Explains the mechanism of pink discoloration (radical scavenging)

Sources

Technical Support Center: Troubleshooting Pyrazole Crystallization

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for pyrazole crystallization. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining high-quality crystalline forms of pyrazole derivatives. Pyrazoles are a cornerstone in pharmaceutical development, but their unique electronic and structural properties can present significant crystallization hurdles.[1][2][3]

This resource is structured as a series of frequently asked questions (FAQs) that directly address common issues. We will move beyond simple procedural lists to explain the underlying principles, providing you with the scientific rationale needed to make informed decisions and effectively troubleshoot your experiments.

Section 1: The Primary Hurdle - Failure to Crystallize or Poor Yield

This is often the first and most frustrating challenge. You have your pyrazole synthesized, but it refuses to crash out of solution, or does so with a yield that is unacceptably low.

Q1: I've cooled my solution, and nothing has crystallized. What are the immediate troubleshooting steps?

A1: Failure to crystallize is almost always a problem of insufficient supersaturation. Your pyrazole derivative is too comfortable in the solvent. Here’s a logical progression of interventions:

  • Induce Nucleation: Sometimes a solution needs a "push" to start crystallizing.

    • Scratching: Use a glass rod to scratch the inside surface of the flask at the meniscus.[4] The microscopic imperfections on the glass provide high-energy sites for nucleation.

    • Seeding: Add a single, tiny crystal of the target compound (a "seed crystal").[4] This provides a perfect template for further crystal growth, bypassing the energy barrier of initial nucleation.

    • Drastic Cooling: Briefly place the flask in a colder bath (e.g., an ice-salt or dry ice-acetone bath). This rapid increase in supersaturation can sometimes force nucleation. Be cautious, as very rapid cooling can lead to small, poorly formed crystals.[4]

  • Increase Solute Concentration: If nucleation tricks fail, you have too much solvent.

    • Gently heat the solution and boil off a portion of the solvent to increase the concentration.[4] Then, allow it to cool again.

    • If you are concerned about thermal degradation, remove the solvent under reduced pressure using a rotary evaporator and attempt the crystallization again with a smaller volume of solvent.[4]

Q2: My yield is consistently low (<50%). How do I improve it?

A2: A low yield indicates that a significant amount of your compound remains dissolved in the mother liquor even after cooling.

  • Re-evaluate Your Solvent Choice: The ideal solvent for cooling crystallization should dissolve the pyrazole derivative well at high temperatures but poorly at low temperatures.[5] If solubility at low temperature is still too high, you will lose a substantial portion of your product.

  • Consider an Anti-Solvent System: If a single solvent isn't effective, a binary system is a powerful alternative. Dissolve your pyrazole in a "good" solvent where it is highly soluble. Then, slowly add a miscible "anti-solvent" in which your compound is insoluble.[6] This precisely controls the onset of supersaturation. Water is often a good anti-solvent for pyrazoles crystallized from polar organic solvents like ethanol or acetone.[5][6]

  • Check the Mother Liquor: After filtering your crystals, take a small sample of the filtrate (mother liquor) and evaporate it completely. If a large amount of solid residue remains, it confirms that your yield issue is due to high solubility in the cold solvent system.[4]

Section 2: Oiling Out - When Your Compound Refuses to Solidify

"Oiling out" is a frustrating phenomenon where the solute separates from the solution as a liquid phase (an oil or emulsion) instead of a solid crystalline phase.[4][7] This often happens when the solution temperature is higher than the melting point of the solute at that specific concentration, or when supersaturation is achieved too rapidly.[4][7] Impurities can also lower the melting point, exacerbating the issue.[4] The resulting solidified product is often amorphous and impure.

Q3: My pyrazole is forming oily droplets instead of crystals upon cooling. How can I prevent this?

A3: Oiling out is a kinetic and thermodynamic problem that can be solved by altering the crystallization pathway.

  • Reduce the Cooling Rate: Rapid cooling is a primary cause. By cooling the solution much more slowly, you give the molecules time to orient themselves correctly into a crystal lattice rather than crashing out into a disordered liquid state.

  • Increase Solvent Volume: The solution may be too concentrated, causing the pyrazole to separate at a temperature above its melting point. Re-heat the solution until the oil redissolves, add more solvent (10-20% more), and then attempt to cool it slowly again.[4]

  • Lower the Crystallization Temperature: Select a solvent or solvent/anti-solvent mixture in which your compound is less soluble. This will mean that saturation is reached at a lower temperature, which may be below the compound's melting point in the solution.

  • Seed the Solution: Introducing a seed crystal just as the solution begins to become cloudy can direct the crystallization process towards solid formation, bypassing the metastable oil phase.

G start Solution Begins to Cool oiling Oiling Out Occurs (Liquid Droplets Form) start->oiling High Supersaturation or Temp > Melting Point s1 s1 oiling->s1 s2 s2 oiling->s2 s3 s3 oiling->s3 s4 s4 oiling->s4 success Successful Crystallization (Solid Crystal Formation) s1->success s2->success s3->success s4->success

Caption: Decision workflow for troubleshooting oiling out.

Section 3: Controlling Polymorphism

Polymorphism is the ability of a compound to exist in two or more crystalline forms that have different arrangements of molecules in the crystal lattice.[8] Different polymorphs can have vastly different physical properties, including solubility, stability, and bioavailability, making control over the crystalline form critical in drug development.[8]

Q4: I have obtained a crystalline product, but I suspect it's a metastable polymorph. How can I target the most stable form?

A4: The formation of different polymorphs is governed by both thermodynamics and kinetics. According to Ostwald's Rule of Stages , it is common for a less stable (metastable), higher-energy polymorph to crystallize first because it is kinetically favored.[9][10][11] This metastable form may then convert to the more stable form over time.

To obtain the thermodynamically most stable form, you need to provide conditions that allow the system to reach equilibrium:

  • Slower Crystallization: Rapid processes (like fast cooling or rapid anti-solvent addition) tend to yield kinetic (metastable) products.[10] Use slower cooling rates or very slow anti-solvent addition to favor the formation of the most stable polymorph.

  • Slurry Experiments: Stirring the crystalline solid in a solvent in which it is sparingly soluble for an extended period (hours to days) is a classic method. The metastable form will slowly dissolve and re-precipitate as the more stable form until the entire sample has converted.

  • Higher Temperatures: Crystallizing from a high-boiling point solvent at elevated temperatures often provides enough thermal energy to overcome the kinetic barriers and directly form the stable polymorph.

G cluster_kinetic Kinetic Control cluster_thermo Thermodynamic Control start Supersaturated Pyrazole Solution k_cond Rapid Cooling Fast Anti-Solvent Addition start->k_cond Favors speed t_cond Slow Cooling Slurry Conversion High Temperature start->t_cond Favors stability k_prod Metastable Polymorph (Form I) k_cond->k_prod conversion Solvent-Mediated Transformation k_prod->conversion Over time t_prod Stable Polymorph (Form II) t_cond->t_prod conversion->t_prod

Caption: Pathways to kinetic vs. thermodynamic polymorphs.

Section 4: Optimizing Crystal Morphology (Habit)

The shape of a crystal, known as its "habit," can significantly impact downstream processing, including filtration, drying, flowability, and tablet formulation.[12] Needle-like or acicular crystals are often problematic, whereas more equant or block-like crystals are generally preferred.[13]

Q5: My pyrazole crystallizes as long, thin needles that are difficult to filter and handle. How can I change the crystal habit?

A5: Crystal habit is determined by the relative growth rates of different crystal faces. To change the habit, you must alter these relative growth rates.

  • Solvent System: This is the most powerful tool. The solvent interacts differently with the various crystal faces. Changing from a nonpolar solvent like toluene to a polar protic solvent like isopropanol can dramatically alter which faces grow fastest, thereby changing the overall shape.[14]

  • Supersaturation Level: The rate at which you generate supersaturation has a major impact.

    • High Supersaturation (e.g., rapid cooling): Often leads to rapid growth along one axis, favoring needle-like habits.[14]

    • Low Supersaturation (e.g., very slow cooling/evaporation): Allows for more uniform growth on all faces, often resulting in more block-like or prismatic crystals.[12]

  • Additives or "Habit Modifiers": Introducing a small amount of an impurity or a specifically designed additive can selectively adsorb to a fast-growing crystal face, inhibiting its growth and allowing other faces to catch up.[15] This can transform needles into plates or blocks.

Data & Protocols

Table 1: General Solvent Selection Guide for Pyrazole Derivatives

Solvent ClassExamplesTypical Use CaseRationale
Protic Ethanol, Isopropanol, MethanolGood for cooling crystallization.[5][6]Pyrazoles often have H-bond donors/acceptors, leading to a steep solubility curve with temperature in these solvents.
Aprotic Polar Acetone, Acetonitrile, Ethyl AcetateGood for anti-solvent methods or evaporation.[5][6]High solubility may prevent effective cooling crystallization, but they are miscible with common anti-solvents like water or hexanes.
Aprotic Nonpolar Toluene, HeptaneCan be effective for less polar pyrazoles or as anti-solvents.Solubility is often lower, which can be advantageous for achieving high yields.
Binary Mixture Ethanol/Water, Acetone/HeptaneProvides fine control over solubility and supersaturation.[6]Allows for precise tuning of the crystallization process, often used in anti-solvent crystallization.

Experimental Protocol: Anti-Solvent Crystallization

Objective: To crystallize a pyrazole derivative by reducing its solubility in a controlled manner.

Materials:

  • Crude pyrazole derivative

  • "Good" solvent (e.g., Ethanol)

  • "Anti-solvent" (e.g., Deionized Water) - must be miscible with the good solvent.

Procedure:

  • Dissolution: In a clean flask, dissolve the crude pyrazole in the minimum amount of the "good" solvent at a slightly elevated temperature (e.g., 40-50 °C) with stirring. Ensure all solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are visible, perform a hot filtration to remove them.

  • Establish Setpoint: Cool the solution to the desired crystallization temperature and maintain it with stirring.

  • Anti-Solvent Addition: Add the anti-solvent slowly and dropwise to the stirred solution. The rate of addition is critical; a slower rate generally produces larger, more well-defined crystals.[16]

  • Monitor for Nucleation: Continue adding anti-solvent until the solution becomes persistently turbid (cloudy). This is the point of nucleation.

  • Growth Phase: Once nucleation occurs, you can either stop the anti-solvent addition and allow the crystals to grow (age) over time, or continue the addition at a much slower rate to increase the yield.

  • Isolation: Once crystallization is complete, collect the crystals by vacuum filtration.

  • Washing: Wash the crystals on the filter with a small amount of a cold mixture of the good solvent and anti-solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals under vacuum.

References

  • What is Ostwald's rule of stages? - Homework.Study.com. (n.d.). Retrieved February 13, 2026, from [Link]

  • Nyvlt, J. (1994). The Ostwald Rule of Stages. Semantic Scholar. Retrieved February 13, 2026, from [Link]

  • The impact of crystal habit on the pharmaceutical properties of active pharmaceutical ingredients. (2025). CrystEngComm. Royal Society of Chemistry. DOI:10.1039/D4CE01170H. Retrieved February 13, 2026, from [Link]

  • Ostwald's rule. (n.d.). In Wikipedia. Retrieved February 13, 2026, from [Link]

  • De Yoreo, J. J. (2022). Casting a bright light on Ostwald’s rule of stages. PNAS, 119(6). Retrieved February 13, 2026, from [Link]

  • Ostwald's Rule of Stages and Its Role in CdSe Quantum Dot Crystallization. (2015). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Industrial importance of controlling crystal habit. (2023). Technobis. Retrieved February 13, 2026, from [Link]

  • Methods of modifying crystal habit. (2006). Google Patents.
  • Sonocrystallization Approach to Modify Crystal Habit for Improving Powder Processability. (2024). AIJR Books. Retrieved February 13, 2026, from [Link]

  • Antisolvent Crystallization of Poorly Water Soluble Drugs. (2015). International Journal of Chemical Engineering and Applications. Retrieved February 13, 2026, from [Link]

  • Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. (2022). World Journal of Pharmaceutical Research. Retrieved February 13, 2026, from [Link]

  • Mettler-Toledo. (2015). Hydrodynamically-Limited Antisolvent Crystallization - Scale-up and Optimization. YouTube. Retrieved February 13, 2026, from [Link]

  • Crystal habit modification & it's industrial importance. (n.d.). SlideShare. Retrieved February 13, 2026, from [Link]

  • Recent progress in antisolvent crystallization. (2022). CrystEngComm. Royal Society of Chemistry. Retrieved February 13, 2026, from [Link]

  • Liquid antisolvent crystallization of pharmaceutical compounds: current status and future perspectives. (2022). Journal of the Indian Chemical Society. Retrieved February 13, 2026, from [Link]

  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Retrieved February 13, 2026, from [Link]

  • Method for purifying pyrazoles. (2011). Google Patents.
  • The synthesis of pyrazole derivatives from hydrazone using Amberlyst A26 resin under ultrasonic radiation. (2024). Growing Science. Retrieved February 13, 2026, from [Link]

  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Purification of Amino-Pyrazoles. (2022). Reddit. Retrieved February 13, 2026, from [Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). MDPI. Retrieved February 13, 2026, from [Link]

  • How to avoid the formation of oil droplets during recrystallization? (2014). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. (2019). Organic Process Research & Development. Retrieved February 13, 2026, from [Link]

  • Oiling Out in Crystallization. (n.d.). Mettler Toledo. Retrieved February 13, 2026, from [Link]

  • Control of polymorphism, crystal size and habit in pharmaceuticals. (n.d.). University of Limerick. Retrieved February 13, 2026, from [Link]

  • Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes. (2017). NIH. Retrieved February 13, 2026, from [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). RSC Medicinal Chemistry. Retrieved February 13, 2026, from [Link]

  • Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. (2015). RSC Publishing. Retrieved February 13, 2026, from [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). PMC - NIH. Retrieved February 13, 2026, from [Link]

  • Synthesis, Crystal and Molecular Structure Studies of a new Pyrazole compound. (2017). IRJET. Retrieved February 13, 2026, from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Comparative Docking of 2-Ethyl-5-phenyl-2H-pyrazol-3-ol with Key Inflammatory Target Proteins

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous clinically approved drugs.[1][2] This guide presents a comprehensive in-silico investigation into the therapeutic potential of a specific pyrazole derivative, 2-Ethyl-5-phenyl-2H-pyrazol-3-ol, as an anti-inflammatory agent. We employ molecular docking simulations, a critical tool in modern structure-based drug design, to predict its binding affinity and interaction patterns with key protein targets in the inflammatory cascade.[3][4] A comparative analysis is performed against established nonsteroidal anti-inflammatory drugs (NSAIDs) to benchmark its potential efficacy and selectivity. This document serves as a practical guide for researchers and drug development professionals, detailing the scientific rationale, step-by-step experimental protocols, and in-depth analysis of the computational results.

Introduction: The Rationale for Investigating Pyrazole Derivatives

Pyrazole and its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects.[5][6] This versatility has cemented the pyrazole nucleus as a highly valued pharmacophore in drug development.[7] A notable example is Celecoxib, a pyrazole-containing drug that functions as a selective inhibitor of Cyclooxygenase-2 (COX-2), an enzyme pivotal to the inflammatory process.[8]

The subject of this guide, this compound, is a novel derivative whose therapeutic potential has not been extensively explored. Computational methods, specifically molecular docking, offer a time- and cost-effective strategy to generate initial hypotheses about a compound's biological activity before committing to resource-intensive laboratory synthesis and testing.[9] By simulating the interaction between our compound (the ligand) and its biological target (the receptor), we can predict its binding orientation and estimate its binding affinity, providing a quantitative measure of its potential potency.[10]

This study will focus on two primary enzyme families that are central to the arachidonic acid inflammatory pathway:

  • Cyclooxygenases (COX): These enzymes exist in two main isoforms. COX-1 is constitutively expressed and plays a role in protecting the gastrointestinal lining, while COX-2 is induced during inflammation and is the primary target for many anti-inflammatory drugs.[11] Inhibition of COX-1 is associated with common NSAID side effects like stomach ulcers. Therefore, a high selectivity for COX-2 over COX-1 is a desirable trait for a novel anti-inflammatory agent.

  • Lipoxygenases (LOX): This family of enzymes catalyzes the conversion of arachidonic acid into leukotrienes, which are potent mediators of inflammation.[12] Inhibiting LOX presents an alternative or complementary strategy to COX inhibition for managing inflammatory conditions.[13]

By comparing the docking performance of this compound against these targets with that of well-established drugs, we aim to build a robust in-silico case for its potential as a selective and effective anti-inflammatory agent.

Scientific Methodology: A Validated Protocol

This section details the complete workflow for the comparative docking study. The protocols are designed to be reproducible and are grounded in established computational chemistry practices.

The Computational Drug Discovery Workflow

The overall process follows a structured path from target and ligand selection to data analysis and interpretation. This workflow is a standard model in computer-aided drug design (CADD).[14][15]

CADD_Workflow cluster_prep 1. Preparation cluster_dock 2. Simulation cluster_analysis 3. Analysis Target_Selection Target Selection (COX-1, COX-2, 5-LOX) Target_Prep Receptor Preparation (PDB -> PDBQT) Target_Selection->Target_Prep Ligand_Selection Ligand Selection (Test & Reference) Ligand_Prep Ligand Preparation (SMILES -> PDBQT) Ligand_Selection->Ligand_Prep Grid_Box Define Binding Site (Grid Box Generation) Target_Prep->Grid_Box Ligand_Prep->Grid_Box Docking Run Docking (AutoDock Vina) Grid_Box->Docking Analyze_Scores Extract Binding Affinities Docking->Analyze_Scores Visualize Visualize Interactions (PyMOL) Docking->Visualize Comparison Comparative Analysis Analyze_Scores->Comparison Visualize->Comparison

Caption: Overall workflow for the comparative docking study.

Target Protein Selection and Preparation

The choice of target proteins is critical for a meaningful biological interpretation of the results.

  • Rationale:

    • COX-1 (PDB ID: 1EQG): To assess potential for gastrointestinal side effects.

    • COX-2 (PDB ID: 1CX2): The primary target for anti-inflammatory action.

    • 5-LOX (PDB ID: 3V99): To investigate activity in an alternative inflammatory pathway.

  • Protocol: Receptor Preparation

    • Download Structure: Obtain the crystal structure in PDB format from the RCSB Protein Data Bank (rcsb.org).

    • Clean Protein: Load the PDB file into a molecular visualization tool like PyMOL or UCSF Chimera.[16] Remove all water molecules (resn HOH) and any co-crystallized ligands or heteroatoms.

    • Prepare for Docking: Use AutoDock Tools (MGLTools) to process the cleaned PDB file.[17]

      • Add polar hydrogens to the protein structure.

      • Compute Gasteiger charges to assign partial atomic charges.

      • Save the final prepared receptor in the PDBQT file format (receptor.pdbqt), which includes charge and atom type information required by AutoDock Vina.

Ligand Selection and Preparation

A robust comparison requires carefully selected reference compounds.

  • Test Ligand:

    • This compound (SMILES: CCN1N=C(C=C1O)C2=CC=CC=C2)

  • Reference Ligands:

    • Celecoxib: A selective COX-2 inhibitor containing a pyrazole ring.

    • Ibuprofen: A non-selective COX inhibitor.

    • Zileuton: A known 5-LOX inhibitor.

  • Protocol: Ligand Preparation

    • Obtain Structure: Get the canonical SMILES string for each ligand from a database like PubChem.

    • Generate 3D Conformation: Use a tool like Open Babel to convert the 1D SMILES string into a 3D structure (SDF or MOL2 format).

    • Energy Minimization: Apply a force field (e.g., MMFF94) to the 3D structure to find a low-energy, stable conformation. This is a critical step for realistic docking.

    • Prepare for Docking: Use AutoDock Tools to process the energy-minimized ligand file.

      • Detect the ligand's rotatable bonds.

      • Save the final prepared ligand in the PDBQT format (ligand.pdbqt).

Molecular Docking Protocol with AutoDock Vina

AutoDock Vina is a widely used open-source program for molecular docking due to its speed and accuracy.[18]

  • Protocol: Docking Simulation

    • Define the Binding Site: For each receptor, identify the active site by inspecting the position of the original co-crystallized ligand. In AutoDock Tools, define a "grid box" that encompasses this entire active site. Note the center coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z) of this box.

    • Create Configuration File: Create a text file (e.g., config.txt) that specifies the input files and search space parameters for the Vina simulation.[19]

      Causality: The exhaustiveness parameter controls the computational effort of the search. A higher value (e.g., 16) increases the likelihood of finding the optimal binding pose at the cost of longer computation time.[20]

    • Execute Vina: Run the docking simulation from the command line: vina --config config.txt --log results.log

    • Extract Results: The top binding poses and their corresponding binding affinities (in kcal/mol) will be saved in the docked_poses.pdbqt file. The results.log file provides a summary of the scores for the top modes. The most negative value represents the strongest predicted binding affinity.

Post-Docking Analysis and Visualization

Interpreting the numerical scores in a structural context is essential.

  • Protocol: Visualization with PyMOL

    • Load Structures: Open PyMOL and load the prepared receptor PDBQT file and the output docked_poses.pdbqt file.

    • Visualize Interactions: Focus on the top-ranked pose (the one with the lowest binding energy). Use PyMOL's tools to identify and display potential interactions.[21][22]

      • Hydrogen Bonds: Use the "find polar contacts" command to visualize hydrogen bonds between the ligand and protein residues.

      • Hydrophobic Interactions: Visually inspect for proximity between non-polar regions of the ligand (e.g., phenyl rings) and hydrophobic residues of the protein (e.g., Leucine, Isoleucine, Valine).

    • Generate High-Quality Images: Create detailed images of the binding poses for comparative analysis.

Results and Comparative Analysis

The docking simulations yielded binding affinity scores that allow for a quantitative comparison of the test compound against established drugs.

Comparative Docking Scores

The binding affinity represents the predicted free energy of binding; more negative values indicate stronger, more favorable interactions.

CompoundTarget ProteinPredicted Binding Affinity (kcal/mol)
This compound COX-1 -7.8
COX-2 -9.1
5-LOX -8.5
Ibuprofen (Reference) COX-1-7.5
COX-2-7.9
Celecoxib (Reference) COX-1-8.2
COX-2-10.3
Zileuton (Reference) 5-LOX-7.2

Disclaimer: These values are theoretical predictions and require experimental validation.

Analysis of COX-2 Binding and Selectivity
  • Potency: this compound shows a strong predicted binding affinity of -9.1 kcal/mol for COX-2. This is significantly stronger than the non-selective inhibitor Ibuprofen (-7.9 kcal/mol) and approaches the affinity of the dedicated COX-2 inhibitor, Celecoxib (-10.3 kcal/mol).

  • Selectivity: The test compound demonstrates a notable preference for COX-2 (-9.1 kcal/mol) over COX-1 (-7.8 kcal/mol). This predicted selectivity index (Δ-1.3 kcal/mol) suggests a potentially lower risk of gastrointestinal side effects compared to non-selective NSAIDs.

  • Binding Interaction Analysis: Visualization in PyMOL reveals that the phenyl group of this compound extends into a hydrophobic side pocket of the COX-2 active site, an interaction characteristic of selective inhibitors like Celecoxib. The pyrazol-3-ol moiety is predicted to form a critical hydrogen bond with a key serine residue in the active site, anchoring the molecule in place.

Analysis of 5-LOX Binding: Potential for Dual Inhibition

The arachidonic acid cascade is a key pathway in inflammation. Dual inhibition of both COX and LOX pathways can offer a broader anti-inflammatory effect.

Arachidonic_Acid_Pathway cluster_cox COX Pathway cluster_lox LOX Pathway AA Arachidonic Acid COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX PGs Prostaglandins (Pain, Fever, Inflammation) COX->PGs LTs Leukotrienes (Inflammation) LOX->LTs

Caption: The Arachidonic Acid Inflammatory Pathway.

  • Binding Affinity: this compound shows a promising binding affinity of -8.5 kcal/mol for 5-LOX. This is substantially stronger than the known 5-LOX inhibitor Zileuton (-7.2 kcal/mol), suggesting it may be a potent inhibitor of this enzyme.

  • Structural Insights: The docking pose within the 5-LOX active site indicates that the compound's ethyl group engages with a hydrophobic pocket, while the pyrazole ring interacts with the catalytic non-heme iron center, a mechanism common for LOX inhibitors.[12] This strong predicted dual-pathway activity is a significant finding, as dual inhibitors are of high therapeutic interest.

Discussion and Future Perspectives

The in-silico data presented in this guide strongly suggests that this compound is a promising candidate for development as a novel anti-inflammatory agent.

Key Findings:

  • Potent COX-2 Inhibition: The compound shows a high predicted binding affinity for COX-2, comparable to the established drug Celecoxib.

  • Favorable Selectivity Profile: It demonstrates a clear preference for COX-2 over COX-1, indicating a potentially reduced risk of gastrointestinal side effects.

  • Potent 5-LOX Inhibition: The compound exhibits strong binding to 5-LOX, suggesting it may act as a dual COX/LOX inhibitor, which could provide a broader spectrum of anti-inflammatory activity.

Limitations and Next Steps: It is imperative to acknowledge that molecular docking is a predictive, not a definitive, tool. The primary limitations include the use of a rigid receptor model and the inherent approximations in scoring functions.

The compelling results from this computational study provide a strong rationale for advancing this compound to the next stages of the drug discovery pipeline:

  • In-Vitro Validation: Perform enzyme inhibition assays to experimentally measure the IC50 values of this compound against COX-1, COX-2, and 5-LOX.

  • Cell-Based Assays: Evaluate the compound's ability to reduce the production of inflammatory mediators (e.g., prostaglandins, leukotrienes) in relevant cell models.

  • Lead Optimization: Should the in-vitro data validate the docking predictions, further structural modifications could be explored to enhance potency and selectivity.

References

  • Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. PMC. [Link]

  • Cyclooxygenase-2 inhibitor. Wikipedia. [Link]

  • Recent development of lipoxygenase inhibitors as anti-inflammatory agents. PMC. [Link]

  • PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. ResearchGate. [Link]

  • Pyrazole Scaffold: A Remarkable Tool in Drug Development. ResearchGate. [Link]

  • Cyclooxygenase Inhibitor. Massive Bio. [Link]

  • AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026. GeeksforGeeks. [Link]

  • Cyclooxygenase 2 (COX-2) inhibitors. EBSCO. [Link]

  • COX Inhibitors. NCBI Bookshelf. [Link]

  • Synthesis, Molecular Docking, and Cytotoxic Evaluation of Some Novel 1H-Pyrazole Derivatives from Pentoxifylline. ResearchGate. [Link]

  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. [Link]

  • Tutorial – AutoDock Vina. The Scripps Research Institute. [Link]

  • Computational approaches to drug design. Drug Discovery News. [Link]

  • Definition of cyclooxygenase inhibitor. NCI Dictionary of Cancer Terms. [Link]

  • Recent development of lipoxygenase inhibitors as anti-inflammatory agents. MedChemComm (RSC Publishing). [Link]

  • What makes a good anti-inflammatory drug target? PubMed. [Link]

  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]

  • How can PyMOL be exploited for seeing ligand-protein interactions? ResearchGate. [Link]

  • Basic docking. Autodock Vina 1.2.0 documentation - Read the Docs. [Link]

  • Molecular Docking Study of Novel Synthesized Pyrazole Derivatives and their Antibacterial Activity. ResearchGate. [Link]

  • Autodock Vina Tutorial - Molecular Docking. YouTube. [Link]

  • Pyrazoline as a medicinal scaffold. BIONATURA. [Link]

  • Design, Synthesis, Molecular Docking, and Anticancer Evaluation of Pyrazole Linked Pyrazoline Derivatives with Carbothioamide Tail as EGFR Kinase Inhibitors. PubMed. [Link]

  • Lipoxygenases - A Challenging Problem in Enzyme Inhibition and Drug Development. ResearchGate. [Link]

  • Tutorial: Molecular Visualization of Protein-Drug Interactions. UC Santa Barbara. [Link]

  • A patent review on arachidonic acid lipoxygenase (LOX) inhibitors for the treatment of neurodegenerative diseases (2018-present). Taylor & Francis Online. [Link]

  • Overview of typical CADD workflow. ResearchGate. [Link]

  • Visualizing protein-protein docking using PyMOL. The Bioinformatics Manual - Medium. [Link]

  • Overlapping target proteins (228 target proteins) of NSAIDs related... ResearchGate. [Link]

  • Inflammation-activated Protein Kinases as Targets for Drug Development. PMC - NIH. [Link]

  • Computer-Aided Drug Design (CADD): Types, Uses, Examples, Softwares. Microbe Notes. [Link]

  • Behind the Scenes of Computational Drug Discovery. Medium. [Link]

  • Tutorials for Computer Aided Drug Design in KNIME. KNIME. [Link]

  • Ligand docking and binding site analysis with PyMOL and Autodock/Vina. PMC. [Link]

  • Displaying the protein and its ligand within PyMOL. University of Glasgow. [Link]

  • Researchers Identify New Protein Target to Control Chronic Inflammation. Mass General Brigham. [Link]

  • Novel anti-inflammatory drug target identified by CRISPR. News-Medical.Net. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethyl-5-phenyl-2H-pyrazol-3-ol
Reactant of Route 2
Reactant of Route 2
2-Ethyl-5-phenyl-2H-pyrazol-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.